molecular formula C21H44O3 B7769285 Batilol CAS No. 1040243-48-8

Batilol

Número de catálogo: B7769285
Número CAS: 1040243-48-8
Peso molecular: 344.6 g/mol
Clave InChI: OGBUMNBNEWYMNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Batilol is an alkylglycerol that is glycerol in which one of the primary hydroxy groups has been converted into the corresponding octadecyl ether. It is used in cosmetics as a stabilising ingredient and skin-conditioning agent.
batyl alcohol is a natural product found in Lobophytum, Sarcophyton trocheliophorum, and other organisms with data available.

Propiedades

IUPAC Name

3-octadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047799
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glistening solid; [Merck Index] White powder; [MSDSonline]
Record name Batyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8312
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

544-62-7, 68990-53-4
Record name Batyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batilol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-(octadecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, C14-22 mono-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C14-22 mono
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Batilol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BATILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Batilol and Inflammation: A Complex and Evolving Picture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Executive Summary

Batilol, a naturally occurring ether lipid found in shark liver oil and bone marrow, presents a paradoxical profile in the context of inflammation. While some evidence points to its potential as a pro-inflammatory agent, emerging research on the broader class of ether lipids suggests a contrary, immunomodulatory role, particularly in metabolic diseases. This document provides a comprehensive analysis of the current, albeit conflicting, scientific literature on the mechanism of action of this compound in inflammation. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced bioactivity of this molecule. Due to the nascent and often contradictory nature of the research, this paper will present the available evidence for both pro- and anti-inflammatory roles and highlight the significant gaps in our current understanding.

Introduction to this compound and Ether Lipids

This compound, chemically known as 3-octadecoxypropane-1,2-diol, is a glyceryl ether lipid.[1][2] Ether lipids are a unique class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers resistance to enzymatic degradation by phospholipases that cleave ester bonds.[3][4] These lipids are integral components of cell membranes and are involved in various cellular processes, including signal transduction and membrane trafficking.[3]

The Pro-Inflammatory Perspective on this compound

Several sources have described this compound as an inflammatory agent. This characterization appears to be based on studies where saturated alkyl chains, such as the one present in this compound, were found to enhance the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. Activation of the MAPK pathway is a critical step in the inflammatory cascade, leading to the expression of various pro-inflammatory genes.

Hypothetical Pro-inflammatory Signaling Pathway

While direct experimental evidence for this compound's pro-inflammatory mechanism is limited, a plausible hypothesis based on the role of saturated lipids in inflammation is presented below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Potentiates Signaling? LPS LPS LPS->TLR4 Binds to MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_Cascade Activates NF_kB NF-κB MAPK_Cascade->NF_kB Activates I_kB IκB NF_kB->I_kB Released from Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocates & Induces

Figure 1: Hypothetical Pro-Inflammatory Action of this compound.

The Anti-Inflammatory and Immunomodulatory Perspective

In contrast to the pro-inflammatory view, a growing body of research suggests that ether lipids, as a class, may have anti-inflammatory and immunomodulatory properties. Reduced levels of circulating ether lipids, particularly plasmalogens, have been associated with obesity, a state of chronic low-grade inflammation. Supplementation with alkylglycerols, such as those found in shark liver oil which includes this compound, has been shown to increase plasma and cellular plasmalogen levels and may offer protection against obesity-related dyslipidemia and inflammation.

The mechanisms underlying these potential anti-inflammatory effects are not yet fully elucidated. However, it is hypothesized that by being incorporated into cell membranes, ether lipids can alter membrane fluidity and the function of membrane-associated proteins, such as receptors and ion channels, thereby modulating inflammatory signaling.

Potential Anti-Inflammatory Mechanisms of Action

Given the lack of direct studies on this compound's anti-inflammatory signaling, we can only speculate on potential mechanisms based on the known actions of other lipid modulators and general anti-inflammatory pathways. These are presented as hypotheses that require experimental validation.

One potential, though unproven, mechanism could involve the inhibition of the Protein Kinase C (PKC) signaling pathway. PKC isoforms are key regulators of inflammatory responses. Some lipids are known to modulate PKC activity. If this compound or its metabolites were to interfere with the binding of diacylglycerol (DAG), a canonical activator of PKC, it could dampen downstream inflammatory signaling.

Another speculative pathway could involve the modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be activated by lipid ligands and generally exert anti-inflammatory effects.

Ether Lipid Biosynthesis

To provide context for the endogenous role of this compound and related compounds, the following diagram illustrates the general pathway for ether lipid biosynthesis.

G cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Acyl/alkyl-DHAP reductase PA_ether 1-Alkyl-2-acyl-G3P (PA ether) Alkyl_G3P->PA_ether AGPAT DAG_ether 1-Alkyl-2-acyl-glycerol (DAG ether) PA_ether->DAG_ether Lipid phosphatase PC_PE_ether PC and PE ether lipids DAG_ether->PC_PE_ether Choline/ethanolamine phosphotransferase Batilol_form This compound (1-O-alkyl-glycerol) DAG_ether->Batilol_form Via deacylation Plasmalogens Plasmalogens PC_PE_ether->Plasmalogens Plasmalogen synthase

Figure 2: Simplified Overview of Ether Lipid Biosynthesis.

Quantitative Data and Experimental Protocols: A Research Gap

A thorough review of the literature did not yield specific quantitative data or detailed experimental protocols on the anti-inflammatory effects of this compound. Studies that mention this compound in the context of inflammation often do so in passing or as part of a broader class of lipids. There is a clear need for rigorous, controlled studies to quantify the dose-dependent effects of this compound on inflammatory markers, both in vitro and in vivo.

Future research should focus on:

  • In vitro studies: Assessing the effect of this compound on cytokine production (e.g., TNF-α, IL-6, IL-1β) in immune cells such as macrophages stimulated with LPS.

  • Signaling pathway analysis: Investigating the effect of this compound on key inflammatory signaling pathways like NF-κB, MAPK, and JAK/STAT using techniques such as Western blotting and reporter assays.

  • In vivo models: Evaluating the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

Conclusion and Future Directions

The role of this compound in inflammation is far from being clearly defined. The existing literature presents a conflicting picture, with some evidence suggesting a pro-inflammatory role and other, more indirect, evidence pointing towards a potential anti-inflammatory or immunomodulatory function for the broader class of ether lipids. This ambiguity underscores a significant gap in our understanding and highlights the need for further research.

For drug development professionals, this compound remains an enigmatic molecule. While its presence in natural health products and traditional remedies is noted, its therapeutic potential as an anti-inflammatory agent cannot be substantiated without robust mechanistic and efficacy data. Future research should aim to resolve the current contradictions and definitively characterize the interaction of this compound with the molecular pathways governing inflammation. Such studies will be crucial in determining whether this compound or its derivatives hold promise as novel therapeutic agents for inflammatory diseases.

References

Batilol as a Precursor for Plasmalogen Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] They are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.[1][2] Plasmalogens are implicated in a variety of cellular functions, including membrane fluidity, vesicular fusion, and protection against oxidative stress.[2] Deficiencies in plasmalogen levels are associated with several severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger syndrome, and have also been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

The biosynthesis of plasmalogens is a complex process initiated in peroxisomes and completed in the endoplasmic reticulum. A critical step in this pathway is the formation of the ether bond, which can be bypassed by the administration of 1-O-alkylglycerols, such as batilol (1-O-octadecyl-rac-glycerol). This makes this compound a promising therapeutic precursor for restoring plasmalogen levels in deficiency states. This guide provides a comprehensive technical overview of this compound's role as a precursor in plasmalogen biosynthesis, detailing the biochemical pathways, experimental methodologies for its study, and quantitative data on its efficacy.

The Plasmalogen Biosynthesis Pathway and the Role of this compound

The de novo biosynthesis of plasmalogens begins in the peroxisomes with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, forming an ether linkage. This process is catalyzed by the enzymes glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS). In genetic disorders where these peroxisomal enzymes are deficient, de novo plasmalogen synthesis is impaired.

This compound, as a 1-O-alkylglycerol, can circumvent these initial peroxisomal steps. Once administered, it enters the biosynthetic pathway in the endoplasmic reticulum, where it is phosphorylated to form 1-alkyl-glycerol-3-phosphate. This intermediate is then acylated at the sn-2 position, and the headgroup (typically ethanolamine (B43304) or choline) is added. The final and characteristic step is the formation of the vinyl-ether bond at the sn-1 position, a reaction catalyzed by plasmanylethanolamine desaturase (PEDS1), also known as TMEM189.

Regulatory Mechanisms

The rate-limiting enzyme in the de novo pathway is fatty acyl-CoA reductase 1 (FAR1), which is responsible for producing the fatty alcohols required for the formation of the ether bond. The stability of FAR1 is regulated by a negative feedback mechanism that senses cellular plasmalogen levels. When plasmalogen levels are high, FAR1 is degraded, thus downregulating further synthesis. Supplementation with this compound can also influence this regulatory loop.

Data Presentation: Quantitative Effects of this compound Supplementation

Oral supplementation with this compound has been shown to effectively restore plasmalogen levels in animal models of plasmalogen deficiency. The following tables summarize the quantitative data from a study by Brites et al. (2011), where Pex7 knockout (KO) mice, a model for RCDP, were fed a diet containing 2% 1-O-octadecyl-rac-glycerol (AG diet).

Table 1: Plasmalogen Levels in Various Tissues of Wild-Type (WT) and Pex7 KO Mice after 2 Months of Control or Alkylglycerol (AG) Diet.

TissueGenotypeControl Diet (% DMA of C18:0)AG Diet (% DMA of C18:0)
Red Blood CellsWT4.2 ± 0.27.6 ± 0.7
KO0.1 ± 0.15.4 ± 0.3
KidneyWT26.7 ± 7.139.0 ± 1.5
KON.D.33.3 ± 3.4
HeartWT21.3 ± 6.131.8 ± 2.8
KON.D.28.9 ± 1.9
EyeWT13.7 ± 0.821.3 ± 1.5
KON.D.18.9 ± 2.1
Sciatic NerveWT26.7 ± 7.139.0 ± 1.5
KON.D.0.6 ± 0.12
CerebrumWT13.7 ± 0.821.3 ± 1.5
KON.D.0.1 ± 0.02
CerebellumWT13.7 ± 0.821.3 ± 1.5
KON.D.0.2 ± 0.03
Spinal CordWT21.3 ± 6.131.8 ± 2.8
KON.D.N.D.

Data are presented as mean ± S.D. N.D. = Not Detected. DMA = Dimethylacetal.

Table 2: Plasmalogen Levels in Nervous Tissues of Wild-Type (WT) and Pex7 KO Mice after 4 Months of Alkylglycerol (AG) Diet.

TissueGenotypeAG Diet (% DMA of C18:0)
CerebellumWT21.3 ± 1.5
KO0.4 ± 0.06
Spinal CordWT31.8 ± 2.8
KO0.5 ± 0.1

Data are presented as mean ± S.D.

These data demonstrate that oral administration of this compound effectively restores plasmalogen levels in peripheral tissues of plasmalogen-deficient mice to near wild-type levels. However, the restoration in nervous tissues is significantly less pronounced, suggesting challenges with crossing the blood-brain barrier or different metabolic handling in the central nervous system.

Experimental Protocols

Culturing Human Dermal Fibroblasts for Plasmalogen Studies

Human dermal fibroblasts are a valuable in vitro model for studying plasmalogen biosynthesis and the effects of precursor supplementation.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • T-75 cell culture flasks

  • Phosphate-Buffered Saline (PBS)

  • Trypsin/EDTA solution

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of HDFs in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed Fibroblast Growth Medium.

    • Incubate at 37°C with 5% CO₂.

    • After 24 hours, replace the medium to remove cryoprotectant.

  • Cell Maintenance:

    • Change the medium every 2-3 days.

    • Monitor cell confluency under a microscope.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with PBS.

    • Add 2-3 ml of Trypsin/EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 ml of Fibroblast Growth Medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

  • This compound Supplementation Studies:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • Add this compound to the culture medium at the desired final concentration.

    • Incubate the cells for the specified duration before harvesting for lipid analysis.

Lipid Extraction from Tissues

A modified Folch method is commonly used for the total lipid extraction from tissues.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

Protocol:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Add the tissue to a homogenizer tube with 20 volumes of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the tissue until a uniform suspension is obtained.

  • Transfer the homogenate to a glass tube and agitate for 20 minutes at 4°C.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.

Quantification of Plasmalogens by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual plasmalogen species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Protocol:

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the plasmalogen species of interest.

    • Use Selected Reaction Monitoring (SRM) for targeted quantification. Precursor ions corresponding to the specific plasmalogen molecular species are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

    • For ethanolamine plasmalogens (PlsEtn), a common transition is the neutral loss of the ethanolamine phosphate headgroup. For choline (B1196258) plasmalogens (PlsCho), a characteristic product ion is m/z 184.

  • Quantification:

    • Generate a calibration curve using synthetic plasmalogen standards of known concentrations.

    • Include an internal standard (a plasmalogen species not naturally present in the sample) in each sample to correct for variations in extraction and ionization efficiency.

    • Calculate the concentration of each plasmalogen species in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Mandatory Visualizations

Plasmalogen Biosynthesis Pathway with this compound Entry

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Reductase Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Alkyl_DHAP Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-G3P Alkyl_G3P->Alkyl_Acyl_G3P Acyltransferase Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol Phosphatase Plasmanyl_PE Plasmanylethanolamine Alkyl_Acyl_Glycerol->Plasmanyl_PE Ethanolamine Phosphotransferase Plasmalogen Plasmalogen (PlsEtn) Plasmanyl_PE->Plasmalogen PEDS1 (TMEM189) Batilol_P This compound-Phosphate Batilol_P->Alkyl_Acyl_G3P Acyltransferase This compound This compound (Alkylglycerol) This compound->Batilol_P Kinase FAR1 FAR1 Acyl_CoA Acyl-CoA Acyl_CoA->Fatty_Alcohol FAR1

Caption: this compound bypasses the initial peroxisomal steps of plasmalogen biosynthesis.

Experimental Workflow for this compound Supplementation Study

Experimental_Workflow cluster_analysis Sample Analysis start Start: Animal Model (e.g., Pex7 KO Mice) diet Dietary Intervention: - Control Diet - this compound-supplemented Diet start->diet treatment Treatment Period (e.g., 2-4 months) diet->treatment sacrifice Euthanasia and Tissue Collection treatment->sacrifice extraction Lipid Extraction (Folch Method) sacrifice->extraction protein Protein Analysis (Western Blot) sacrifice->protein quantification Plasmalogen Quantification (LC-MS/MS) extraction->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis protein->data_analysis end Conclusion data_analysis->end

Caption: Workflow for assessing this compound's effect on tissue plasmalogen levels.

Signaling Pathway: Plasmalogen Homeostasis and Cholesterol Biosynthesis

Cholesterol_Regulation cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP_Golgi SREBP-SCAP Complex SREBP_SCAP->SREBP_SCAP_Golgi Insig Insig Insig->SREBP_SCAP Retains in ER S1P S1P S2P S2P nSREBP nSREBP SREBP_SCAP_Golgi->nSREBP Cleavage by S1P & S2P SRE SRE nSREBP->SRE Chol_Genes Cholesterol Biosynthesis Genes SRE->Chol_Genes Activates transcription Low_Chol Low Cellular Cholesterol Low_Chol->SREBP_SCAP Promotes transport to Golgi High_Chol High Cellular Cholesterol High_Chol->SREBP_SCAP Induces binding to Insig Plasmalogens Plasmalogens Plasmalogens->SREBP_SCAP Modulates SREBP activation

Caption: Plasmalogens modulate the SREBP pathway, linking their homeostasis to cholesterol biosynthesis.

Conclusion

This compound holds significant promise as a precursor for therapeutic intervention in diseases characterized by plasmalogen deficiency. Its ability to bypass the defective peroxisomal steps in plasmalogen biosynthesis allows for the restoration of plasmalogen levels in peripheral tissues. The in-depth understanding of the metabolic pathways, coupled with robust analytical techniques, provides a solid foundation for the development of this compound-based therapies. Further research is warranted to optimize delivery strategies, particularly to the central nervous system, and to fully elucidate the downstream consequences of plasmalogen restoration on cellular signaling and overall pathophysiology. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to aid in the advancement of this promising therapeutic approach.

References

Batilol and its Connection to Peroxisomal Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of batilol (1-O-octadecyl-sn-glycerol) and its intricate connection to peroxisomal disorders. Peroxisomal disorders are a group of severe, inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes, leading to a range of debilitating symptoms. A key biochemical hallmark of many of these disorders is a profound deficiency in ether lipids, a class of phospholipids (B1166683) for which this compound is a precursor. This guide will delve into the biochemical basis of this connection, diagnostic approaches, and the therapeutic potential of this compound.

Introduction to this compound and Ether Lipid Synthesis

This compound is a monoalkylglycerol, an ether lipid where an octadecyl (C18:0) alkyl chain is attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage. Ether lipids, particularly plasmalogens (which have a vinyl-ether bond at sn-1), are crucial components of cellular membranes, especially in the nervous system, heart, and immune cells. They are implicated in protecting cells from oxidative stress, modulating membrane fluidity, and participating in cell signaling.

The biosynthesis of ether lipids is a multi-step process that critically involves peroxisomes. The initial, rate-limiting steps are catalyzed by enzymes located within these organelles.

Key Peroxisomal Enzymes in Ether Lipid Synthesis:

  • Glyceronephosphate O-acyltransferase (GNPAT): Acylates dihydroxyacetone phosphate (B84403) (DHAP).

  • Alkylglycerone phosphate synthase (AGPS): Exchanges the acyl group for a fatty alcohol, forming the characteristic ether bond.

Following these peroxisomal steps, the synthesis is completed in the endoplasmic reticulum.

The Link to Peroxisomal Disorders

Peroxisomal disorders are broadly classified into two groups:

  • Peroxisome Biogenesis Disorders (PBDs): Characterized by defective formation of the entire organelle. This group includes the Zellweger spectrum disorders (ZSD), which range in severity from the most severe Zellweger syndrome (ZS) to neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).

  • Single Peroxisomal Enzyme/Transporter Deficiencies: In these disorders, the peroxisome is intact, but a specific enzyme or transporter is non-functional. Rhizomelic chondrodysplasia punctata (RCDP) types 2 and 3 fall into this category, with defects in GNPAT and AGPS, respectively. RCDP type 1 is caused by a faulty import receptor for these enzymes (PEX7), effectively leading to the same biochemical defect.

In both PBDs and RCDP, the disruption of the peroxisomal steps of ether lipid synthesis leads to a significant deficiency of plasmalogens.[1][2][3] This deficiency is a key diagnostic marker and is thought to contribute significantly to the pathology of these diseases, particularly the neurological and skeletal abnormalities seen in RCDP.

Quantitative Data: Plasmalogen and this compound Levels

The measurement of ether lipids, particularly plasmalogens in red blood cells (erythrocytes), is a cornerstone in the diagnosis of peroxisomal disorders. While direct quantification of this compound in patient samples is not a routine clinical measure, the levels of its downstream products, the plasmalogens, are indicative of the functional state of the ether lipid synthesis pathway.

AnalyteConditionTissue/FluidValueReference
Phosphatidylethanolamine Plasmalogens ControlBrain, Heart, Kidney, Skeletal Muscle~50% of total phosphatidylethanolamine[1]
ControlLiver~10% of total phosphatidylethanolamine[1]
Zellweger SyndromeBrain, Heart, Kidney, Skeletal Muscle, LiverNearly absent
Zellweger Syndrome (≤20 weeks old)ErythrocytesSignificantly lowered
Zellweger Syndrome (>20 weeks old)ErythrocytesOften within normal range
C16:0 & C18:0 Plasmalogen/Fatty Acid Ratios ControlErythrocytesEstablished normal reference ranges
RCDP (severe)ErythrocytesMarkedly reduced
Zellweger Spectrum Disorder (severe)ErythrocytesMarkedly reduced
RCDP (mild)Erythrocytes10- to 30-fold higher than severe RCDP, but still below control
This compound (1-O-Octadecylglycerol) NormalBloodDetected but not quantified

Experimental Protocols

Accurate quantification of ether lipids is crucial for diagnosis and for monitoring therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed.

GC-MS for Plasmalogen Analysis in Erythrocytes (Summarized Protocol)

This method is a well-established technique for assessing total plasmalogen content by measuring the dimethylacetal (DMA) derivatives of the vinyl-ether linked alkyl chains released by acid hydrolysis.

Principle: Lipids are extracted from washed erythrocytes. The plasmalogens are selectively hydrolyzed under acidic conditions to release fatty aldehydes, which are then converted to more stable and volatile dimethylacetals. These DMAs are then quantified by GC-MS.

Detailed Steps:

  • Sample Preparation:

    • Collect whole blood in EDTA tubes.

    • Isolate erythrocytes by centrifugation and wash with saline.

    • Lyse a known quantity of packed red blood cells with water.

  • Lipid Extraction:

    • Perform a Folch extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture to extract total lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Acid Hydrolysis and Derivatization:

    • Resuspend the dried lipid extract in methanol containing an internal standard (e.g., C17:0 DMA).

    • Add methanolic HCl and incubate to cleave the vinyl-ether bond of plasmalogens and form DMAs from the resulting fatty aldehydes.

    • Neutralize the reaction with a base (e.g., sodium bicarbonate).

  • Extraction of DMAs:

    • Extract the DMAs into an organic solvent like hexane (B92381).

    • Dry the hexane layer and reconstitute in a small volume for injection.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient from a lower temperature (e.g., 140°C) to a higher temperature (e.g., 310°C) to separate the different DMA species.

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions for C16:0, C18:0, and C18:1 DMAs and the internal standard.

    • Quantification: Calculate the ratios of the peak areas of the endogenous DMAs to the internal standard and compare with established reference ranges.

LC-MS/MS for Intact Plasmalogen Species Analysis in Erythrocytes (Summarized Protocol)

This more advanced method allows for the quantification of individual, intact plasmalogen molecular species, providing a more detailed profile of ether lipid deficiency.

Principle: Intact lipids are extracted from erythrocytes and separated by liquid chromatography based on their polarity. The separated lipids are then ionized and fragmented in a tandem mass spectrometer, allowing for specific and sensitive detection of different plasmalogen species.

Detailed Steps:

  • Sample Preparation and Lipid Extraction:

    • Follow the same initial steps as for GC-MS to obtain a total lipid extract.

    • An internal standard mixture containing deuterated or odd-chain plasmalogen species should be added before extraction.

  • LC Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of two solvents is used, for example, Solvent A (e.g., acetonitrile:water with ammonium (B1175870) formate (B1220265) and formic acid) and Solvent B (e.g., isopropanol:acetonitrile with ammonium formate and formic acid).

    • Gradient: A programmed gradient from a higher polarity to a lower polarity mobile phase composition to elute the different lipid classes and species.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions are monitored for each plasmalogen species of interest. For ethanolamine (B43304) plasmalogens, this often involves monitoring the neutral loss of 141 Da (the phosphoethanolamine headgroup).

    • Quantification: Create calibration curves using synthetic plasmalogen standards and calculate the concentrations of each species in the sample based on the peak area ratios relative to the internal standards.

Signaling Pathways and Logical Relationships

Ether Lipid Biosynthesis and the this compound Bypass Pathway

The synthesis of plasmalogens is initiated in the peroxisome. Defects in the peroxisomal enzymes GNPAT or AGPS, or in the import of these enzymes (PEX7 defect), block the pathway at its inception. Exogenously supplied this compound can bypass these initial defective steps. It is taken up by the cell and phosphorylated by an alkylglycerol kinase to form 1-alkyl-sn-glycerol-3-phosphate, which can then enter the downstream steps of plasmalogen synthesis in the endoplasmic reticulum.

Ether_Lipid_Synthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_bypass This compound Bypass Pathway GNPAT GNPAT Acyl_DHAP Acyl-DHAP GNPAT->Acyl_DHAP RCDP2 GNPAT->RCDP2 AGPS AGPS Alkyl_DHAP Alkyl-DHAP AGPS->Alkyl_DHAP RCDP3 AGPS->RCDP3 DHAP DHAP DHAP->GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->GNPAT Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS Acyl_DHAP->AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Reduction RCDP2->Acyl_DHAP label_RCDP2 RCDP Type 2 Defect RCDP3->Alkyl_DHAP label_RCDP3 RCDP Type 3 Defect ER_Enzymes ER Enzymes Alkyl_G3P->ER_Enzymes Plasmalogens Plasmalogens ER_Enzymes->Plasmalogens This compound Exogenous This compound AGK Alkylglycerol Kinase This compound->AGK Batilol_P This compound-3-P AGK->Batilol_P Batilol_P->ER_Enzymes Bypasses Peroxisome Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., dysmorphic features, hypotonia, seizures, cataracts) Biochem_Screening Initial Biochemical Screening (Plasma & Erythrocytes) Clinical_Suspicion->Biochem_Screening VLCFA Very Long Chain Fatty Acids (VLCFA) Biochem_Screening->VLCFA Plasmalogens Erythrocyte Plasmalogens Biochem_Screening->Plasmalogens Phytanic_Pristanic Phytanic & Pristanic Acids Biochem_Screening->Phytanic_Pristanic High_VLCFA High VLCFA VLCFA->High_VLCFA Low_Plasmalogens Low Plasmalogens Plasmalogens->Low_Plasmalogens ZSD_Suspicion Suspicion of ZSD or other VLCFA oxidation disorder High_VLCFA->ZSD_Suspicion RCDP_Suspicion Suspicion of RCDP or ZSD Low_Plasmalogens->RCDP_Suspicion Genetic_Testing Targeted Gene Panel or Whole Exome Sequencing ZSD_Suspicion->Genetic_Testing RCDP_Suspicion->Genetic_Testing Diagnosis Definitive Diagnosis (e.g., ZSD, RCDP1-3) Genetic_Testing->Diagnosis Signaling_Role DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Promotes This compound This compound (Alkylglycerol) This compound->PKC Inhibits (Potential)

References

The Discovery and Natural Occurrence of Batilol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glyceryl ether, has garnered scientific interest for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural reservoirs, and the methodologies employed for its study. Quantitative data on its prevalence are summarized, and key experimental protocols for its isolation and analysis are detailed. Furthermore, this guide elucidates the known interactions of this compound with cellular signaling pathways, offering visual representations to facilitate understanding of its potential mechanisms of action.

Discovery of this compound

The discovery of this compound is credited to the Japanese chemists Mitsumaru Tsujimoto and Y. Toyama in 1922. Their pioneering work on the unsaponifiable matter of shark and ray liver oils led to the isolation and characterization of this novel compound. While the full text of the original 1922 publication in the Journal of the Chemical Society of Japan is not readily accessible, subsequent reports from the same era by Tsujimoto and his collaborators describe the systematic investigation of the non-saponifiable fractions of various marine oils. Their research laid the foundation for understanding the unique lipid composition of these organisms.

Natural Sources of this compound

This compound is predominantly found in marine organisms, particularly in the liver oils of sharks and rays, as well as in the bone marrow of various animals. Its concentration can vary significantly depending on the species and geographical location.

Marine Sources

Shark liver oil is the most well-documented source of this compound and other alkylglycerols. These compounds are believed to play a role in the buoyancy of deep-sea sharks. The table below summarizes the alkylglycerol composition, including this compound (1-O-octadecyl-sn-glycerol), in the liver oils of different shark species.

Shark SpeciesThis compound (18:0) Content (% of total alkylglycerols)Other Major AlkylglycerolsReference
Chimaera monstrosa (Chimera)Not specified individually, but 18:0 is a component14:0 (20-24%), 16:0 (42-54%), 18:1 (6-16%)[1]
Centrophorus squamosus & Somniosus microcephalus (mixed)Not specified individually, but 18:0 is a component14:0 (20-24%), 16:0 (42-54%), 18:1 (6-16%)[1]
Basking SharkPresent, but quantitative data not provided in accessible literatureSqualene is a major component
Hammerhead SharkPresent, but quantitative data not provided in accessible literature

Note: The available literature often reports the overall alkylglycerol composition rather than the specific concentration of this compound. The data presented reflects the percentage of the 18:0 alkyl chain among the total alkylglycerols.

Animal Sources

This compound is also a component of the lipids found in the bone marrow of mammals. The extraction and analysis of bone marrow lipids have been subjects of various studies, although specific quantitative data for this compound concentration across different animal species are not extensively tabulated in the readily available literature.

Experimental Protocols

The study of this compound involves its extraction from natural sources, followed by purification and quantification. The following sections outline the general methodologies.

Extraction of Lipids from Shark Liver Oil

A general procedure for the extraction of total lipids from shark liver oil, which would contain this compound, is as follows:

  • Homogenization: Homogenize the shark liver tissue.

  • Solvent Extraction: Extract the lipids using a chloroform (B151607):methanol (B129727) solvent system (e.g., 2:1 v/v), a method pioneered by Folch et al.

  • Phase Separation: Add water to the extract to induce phase separation. The lower chloroform phase will contain the total lipids.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

Isolation of the Unsaponifiable Matter

This compound, being a glyceryl ether, is found in the unsaponifiable fraction of the lipid extract.

  • Saponification: Reflux the crude lipid extract with an ethanolic potassium hydroxide (B78521) solution to saponify the ester-linked lipids (triacylglycerols and phospholipids).

  • Extraction of Unsaponifiables: After saponification, extract the unsaponifiable matter with a non-polar solvent such as diethyl ether or hexane.

  • Washing and Drying: Wash the extract to remove residual alkali and dry it over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to yield the unsaponifiable fraction containing this compound, other alkylglycerols, sterols, and hydrocarbons like squalene.

Purification of this compound

Further purification of this compound from the unsaponifiable matter can be achieved using chromatographic techniques.

  • Column Chromatography: Fractionate the unsaponifiable matter using silica (B1680970) gel column chromatography. Elute with a gradient of solvents of increasing polarity (e.g., hexane, diethyl ether, and methanol mixtures).

  • Thin-Layer Chromatography (TLC): Monitor the fractions by TLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, employ normal-phase or reversed-phase HPLC.

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound.

  • Derivatization: Convert the hydroxyl groups of this compound to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetates, to improve its chromatographic behavior.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification. Use an internal standard for accurate quantification.

Extraction of Bone Marrow Cells for Lipid Analysis

The following is a general protocol for the isolation of bone marrow cells, from which lipids including this compound can be subsequently extracted.

  • Bone Collection: Excise the femurs and tibias from the animal model.

  • Marrow Flushing: Flush the bone marrow from the bone cavity using a syringe with a suitable medium (e.g., RPMI).

  • Cell Lysis: If necessary, lyse the red blood cells using an ACK lysis buffer.

  • Cell Pelleting: Centrifuge the cell suspension to pellet the bone marrow cells.

  • Lipid Extraction: Extract the total lipids from the cell pellet using the Folch method as described in section 3.1.

Involvement in Cellular Signaling Pathways

This compound and other alkylglycerols have been shown to modulate cellular signaling pathways, primarily by influencing lipid-mediated signaling events. The two key pathways implicated are the Protein Kinase C (PKC) and Platelet-Activating Factor (PAF) signaling cascades.

Modulation of Protein Kinase C (PKC) Signaling

PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes. Their activity is regulated by diacylglycerol (DAG), a second messenger. This compound, being structurally similar to the glycerol (B35011) backbone of DAG, has been suggested to act as a competitive inhibitor of DAG, thereby modulating PKC activity.

PKC_Pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets This compound This compound This compound->pkc inhibits

Modulation of the Protein Kinase C (PKC) signaling pathway by this compound.
Interaction with Platelet-Activating Factor (PAF) Signaling

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in inflammation and allergic responses. This compound and other alkylglycerols can be incorporated into cell membranes and serve as precursors for the synthesis of PAF and PAF-like molecules. This can influence the cellular response to inflammatory stimuli.

PAF_Signaling_Workflow cluster_membrane Cell Membrane batilol_membrane This compound (incorporated) pla2 Phospholipase A2 (PLA2) batilol_membrane->pla2 substrate membrane_phospholipids Membrane Phospholipids membrane_phospholipids->pla2 substrate inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->pla2 activates lyso_paf Lyso-PAF pla2->lyso_paf produces acetyltransferase Acetyltransferase lyso_paf->acetyltransferase substrate paf PAF acetyltransferase->paf produces paf_receptor PAF Receptor paf->paf_receptor binds & activates cellular_response Inflammatory Response paf_receptor->cellular_response initiates

Workflow of this compound's potential involvement in PAF signaling.

Conclusion

This compound, since its discovery nearly a century ago, continues to be a subject of scientific inquiry due to its prevalence in unique natural sources and its potential to modulate key cellular signaling pathways. This guide has provided a consolidated resource on the historical context of its discovery, its natural origins, and the experimental approaches for its study. The elucidated interactions with the PKC and PAF signaling pathways offer a foundation for further research into the therapeutic potential of this compound and related alkylglycerols. Future investigations focusing on precise quantification in a wider range of species and detailed mechanistic studies of its signaling roles are warranted to fully unlock its potential in drug development and human health.

References

The Structure-Activity Relationship of Batilol and Its Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Batilol, a naturally occurring 1-O-alkylglycerol found in shark liver oil and bone marrow, has garnered scientific interest for its diverse biological activities, including anti-inflammatory, immunostimulatory, and anticancer properties.[1][2] As a simple lipid ether, this compound (1-O-octadecyl-rac-glycerol) presents a foundational scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for optimizing its pharmacological profile and advancing its potential in drug discovery. This technical guide provides an in-depth analysis of the SAR of this compound and related alkylglycerols, detailing experimental methodologies and exploring the underlying signaling pathways.

Core Structure and Physicochemical Properties of this compound

This compound is an alkylglycerol where the primary hydroxyl group of glycerol (B35011) is ether-linked to an octadecyl (18-carbon saturated) alkyl chain. This structure imparts amphipathic properties to the molecule, influencing its interaction with cell membranes and molecular targets.

PropertyValue
Molecular FormulaC21H44O3
Molecular Weight344.57 g/mol
Synonyms1-O-Octadecylglycerol, Batyl alcohol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents, sparingly soluble in water

Structure-Activity Relationship of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature of the alkyl chain, particularly its length and degree of saturation. Modifications to the glycerol backbone also play a role in modulating activity.

Anticancer and Anti-Metastatic Activity

Studies on a range of 1-O-alkylglycerols have revealed critical SAR insights for anticancer and anti-metastatic effects. The primary determinant of activity is the saturation of the alkyl chain.

Table 1: Comparative Anti-Tumor Activity of 1-O-Alkylglycerol Analogs in a Murine Lewis Lung Carcinoma Model [3][4]

Compound (Alkyl Chain)Chain Length & UnsaturationEffect on Tumor GrowthEffect on Lung Metastasis
This compound (18:0)18 carbons, saturatedNo significant reductionNo significant reduction
Chimyl Alcohol (16:0)16 carbons, saturatedWeaker activityWeaker activity
12:0 Analog 12 carbons, saturatedWeaker activityNo significant reduction
14:0 Analog 14 carbons, saturatedNo significant reductionNo significant reduction
16:1 Analog 16 carbons, monounsaturatedPotent inhibitionStrong reduction
Selachyl Alcohol (18:1)18 carbons, monounsaturatedPotent inhibitionStrong reduction

Data synthesized from in vivo studies on Lewis lung carcinoma cells grafted in mice.[3]

These findings strongly indicate that unsaturation in the alkyl chain is a key determinant for potent anti-tumor and anti-metastatic activity . The monounsaturated analogs (16:1 and 18:1) demonstrate significantly greater efficacy compared to their saturated counterparts, including this compound.

Anti-Inflammatory Activity

The anti-inflammatory properties of alkylglycerols are also influenced by their structure. While specific SAR studies on a wide range of analogs are limited, the general consensus is that the presence of the ether-linked alkyl chain is crucial for activity. Cationic lipids, which share structural similarities with alkylglycerols, have been shown to exert anti-inflammatory effects by inhibiting protein kinase C (PKC).

Experimental Protocols

Synthesis of 1-O-Alkylglycerols

A common and efficient method for the synthesis of 1-O-alkylglycerols like this compound and its analogs involves a two-step process starting from commercially available materials.

Step 1: Synthesis of Glycidyl (B131873) Ethers

  • A long-chain alcohol (e.g., octadecanol for this compound synthesis) is reacted with epichlorohydrin.

  • The reaction is conducted in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, under alkaline and solvent-free conditions.

  • The mixture is stirred at an elevated temperature (e.g., 70°C) for several hours.

  • The resulting glycidyl ether is then purified.

Step 2: Epoxide Ring Opening

  • The synthesized glycidyl ether undergoes a ring-opening reaction.

  • This is typically achieved using a mild acid, such as benzoic acid, to yield the corresponding 1-O-alkylglycerol.

  • The final product is purified by recrystallization or chromatography.

A one-pot reaction methodology has also been developed to streamline the synthesis.

Cell Viability Assay (MTT Assay)

The cytotoxic and antiproliferative effects of this compound and its analogs on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Anti-Tumor Activity Assay

The anti-tumor efficacy of this compound analogs can be evaluated in vivo using a tumor xenograft model.

  • Cell Implantation: Lewis lung carcinoma (LLC) cells are subcutaneously or intramuscularly injected into syngeneic mice.

  • Compound Administration: Once tumors are established, mice are orally administered with the this compound analogs or a vehicle control daily for a defined period (e.g., 20 days).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Metastasis Assessment: At the end of the study, lungs are harvested to count the number of metastatic nodules.

  • Data Analysis: The tumor growth inhibition and reduction in metastasis are calculated for each treatment group compared to the control group.

Signaling Pathways and Mechanism of Action

The biological effects of this compound and its analogs are mediated through their interaction with key cellular signaling pathways, primarily the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols are known to inhibit the activation of PKC, a family of serine/threonine kinases that play a crucial role in cell proliferation, differentiation, and apoptosis. The mechanism is believed to involve competitive inhibition with diacylglycerol (DAG), a natural activator of PKC.

PKC_Inhibition cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosolic) PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Downstream Downstream Signaling (Proliferation, Inflammation) PKC_active->Downstream phosphorylates DAG Diacylglycerol (DAG) DAG->PKC_inactive activates & translocates Batilol_analog This compound Analog Batilol_analog->PKC_inactive inhibits activation Signal External Signal PLC Phospholipase C Signal->PLC activates PIP2 PIP2 PLC->PIP2 cleaves PIP2->DAG produces

Caption: Inhibition of Protein Kinase C (PKC) by this compound Analogs.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, and stress responses. While direct studies on this compound are limited, related compounds have been shown to modulate MAPK signaling, often downstream of PKC activation. By inhibiting PKC, this compound analogs can indirectly affect the MAPK cascade.

MAPK_Pathway cluster_pathway MAPK Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse regulates gene expression PKC PKC PKC->Raf can activate

Caption: Overview of the MAPK Signaling Pathway and Potential Modulation.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs highlights the critical role of the alkyl chain's unsaturation in determining anticancer and anti-metastatic efficacy. While saturated alkylglycerols like this compound exhibit modest activity, their monounsaturated counterparts are significantly more potent. The primary mechanism of action appears to be the inhibition of PKC, which in turn can modulate downstream signaling pathways such as the MAPK cascade.

Future research should focus on a more systematic exploration of this compound analogs, including modifications to the glycerol backbone and the introduction of different functional groups to the alkyl chain. Quantitative SAR (QSAR) studies could provide valuable predictive models for designing novel analogs with enhanced potency and selectivity. Furthermore, a deeper investigation into the specific molecular interactions with PKC isoforms and other potential targets will be crucial for the rational design of next-generation alkylglycerol-based therapeutics.

References

An In-Depth Technical Guide on the Physiological Significance of 1-O-Octadecylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-octadecylglycerol, a naturally occurring ether lipid also known as batyl alcohol, plays a multifaceted role in mammalian physiology. As a key intermediate in the biosynthesis of plasmalogens, it is integral to the structural integrity and function of cellular membranes, particularly in the nervous and cardiovascular systems. Beyond its structural role, 1-O-octadecylglycerol and its derivatives exhibit significant biological activities, including anti-cancer properties, modulation of the immune system, and involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and physiological significance of 1-O-octadecylglycerol, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Biochemical Properties and Metabolism

1-O-octadecylglycerol is a glycerolipid characterized by an octadecyl group attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage. This ether bond is more resistant to chemical and enzymatic degradation compared to the ester bonds found in more common glycerolipids like triglycerides.

Biosynthesis

The biosynthesis of 1-O-octadecylglycerol is the initial and committed step in the formation of all ether lipids, including plasmalogens. This process begins in the peroxisomes.

Experimental Protocol: Measurement of 1-O-octadecylglycerol Incorporation into Plasmalogens

This protocol describes the use of radiolabeled 1-O-octadecylglycerol to trace its incorporation into plasmalogens in cultured cells.

  • Cell Culture: Plate cells (e.g., fibroblasts, macrophages) in appropriate culture medium and grow to 80-90% confluency.

  • Radiolabeling: Add [³H]-1-O-octadecylglycerol to the culture medium at a final concentration of 1-5 µCi/mL.

  • Incubation: Incubate the cells for a specified time course (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a glass tube containing a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate using a solvent system such as chloroform/methanol/acetic acid/water (50:30:8:4, v/v/v/v) to separate the different lipid classes.

    • Include known standards for plasmalogens and 1-O-octadecylglycerol.

  • Detection and Quantification:

    • Visualize the lipid spots using iodine vapor or a fluorescent spray.

    • Scrape the silica corresponding to the plasmalogen and 1-O-octadecylglycerol spots into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of [³H]-1-O-octadecylglycerol incorporated into plasmalogens.

Catabolism

The catabolism of 1-O-octadecylglycerol is primarily carried out by the enzyme alkylglycerol monooxygenase (AGMO), a tetrahydrobiopterin-dependent enzyme located in the endoplasmic reticulum.[1] AGMO catalyzes the cleavage of the ether bond, yielding glycerol and a fatty aldehyde.[1]

Table 1: Kinetic Parameters of Alkylglycerol Monooxygenase (AGMO) [1]

SubstrateKₘ (µM)Assay Method
Tetrahydrobiopterin2.6Fluorescence-HPLC-based
Tetrahydrobiopterin24.6UV-based
Tetrahydrobiopterin42Radiometric
1-O-Pyrenedecyl-glycerol8.9Fluorescence-HPLC-based
Hexadecylglycerol11.1UV-based
Hexadecylglycerol12Radiometric

Anti-Cancer Activity

A growing body of evidence suggests that 1-O-octadecylglycerol and its synthetic analogs possess anti-neoplastic properties. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival.

While specific IC50 values for 1-O-octadecylglycerol against a wide range of cancer cell lines are not extensively documented, studies on related alkylglycerols and their derivatives have demonstrated significant cytotoxic effects. For instance, the synthetic ether lipid edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a derivative of 1-O-octadecylglycerol, has shown potent anti-cancer activity.

Immune Modulation

1-O-octadecylglycerol has been shown to exert immunomodulatory effects, influencing the activity of various immune cells, including macrophages. These effects are thought to contribute to its anti-cancer and anti-inflammatory properties.

Macrophage Activation

Studies have indicated that alkylglycerols can activate macrophages, leading to enhanced phagocytosis and production of cytokines. This activation is a key component of the innate immune response against pathogens and cancer cells.

Cytokine Production

The influence of 1-O-octadecylglycerol on the production of pro-inflammatory and anti-inflammatory cytokines is an area of active research. While specific quantitative data for 1-O-octadecylglycerol is limited, studies on other lipids provide a framework for understanding its potential effects. For example, certain phytosterols (B1254722) have been shown to increase the secretion of IL-6 and TNF-α from macrophages, albeit to a lesser extent than cholesterol.[2] Further research is needed to quantify the specific impact of 1-O-octadecylglycerol on the cytokine profile of immune cells.

Role in Cellular Signaling

1-O-octadecylglycerol and its metabolites can influence cellular signaling pathways, thereby affecting a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell growth and survival. A derivative of 1-O-octadecylglycerol, 1-O-octadecyl-2-O-methyl-glycerophosphocholine, has been shown to inhibit the transduction of growth signals via the MAPK cascade in MCF-7 breast cancer cells. This inhibition is achieved by interfering with the association of Raf-1 with the cell membrane, a critical step in the activation of the MAPK pathway.

Experimental Protocol: Raf-1 Activation Assay

This protocol outlines a method to assess the activation of Raf-1 kinase in response to cellular stimuli.

  • Cell Treatment: Treat cells with the desired stimulus (e.g., growth factors, 1-O-octadecylglycerol derivatives).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Immunoprecipitation: Immunoprecipitate Raf-1 from the cell lysates using a specific anti-Raf-1 antibody.

  • Kinase Assay: Perform a linked kinase assay where the immunoprecipitated Raf-1 is incubated with recombinant MEK-1 and kinase-dead ERK-2. The activity of Raf-1 is measured by its ability to phosphorylate and activate MEK, which in turn phosphorylates ERK.[3]

  • Detection: The phosphorylation of ERK can be detected by Western blotting using a phospho-specific ERK antibody or by measuring the phosphorylation of a substrate like myelin basic protein (MBP) in the presence of [γ-³²P]ATP.

Diagram 1: Simplified MAPK Signaling Pathway and the Point of Inhibition by a 1-O-octadecylglycerol Derivative.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf1 Raf-1 Ras->Raf1 recruits to membrane & activates MEK MEK Raf1->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Inhibitor 1-O-octadecyl-2-O-methyl- glycerophosphocholine Inhibitor->Raf1 inhibits membrane association

Caption: Inhibition of the MAPK pathway by a 1-O-octadecylglycerol derivative.

Protein Kinase C (PKC) Pathway

The PKC family of serine/threonine kinases plays a central role in various signal transduction pathways. Diacylglycerol (DAG) is a key activator of conventional and novel PKC isoforms. Given that 1-O-octadecylglycerol is a glycerol derivative, it and its metabolites could potentially influence PKC activity by modulating DAG levels or by directly interacting with PKC isoforms.

Experimental Protocol: Diacylglycerol (DAG) Production Assay

This protocol describes a method for measuring changes in cellular DAG levels.

  • Cell Labeling: Label cellular lipids by incubating cells with [³H]arachidonic acid or [¹⁴C]glycerol.

  • Cell Stimulation: Treat the cells with the desired agonist to stimulate DAG production.

  • Lipid Extraction: Extract total lipids from the cells using a chloroform/methanol/water mixture.

  • TLC Separation: Separate the lipid classes, including DAG, by thin-layer chromatography.

  • Quantification: Scrape the silica corresponding to the DAG spot and quantify the radioactivity by scintillation counting.

Diagram 2: Generalized Experimental Workflow for Assessing Cellular Signaling.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Start Culture Cells Treatment Treat with 1-O-octadecylglycerol Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (e.g., Raf-1) Lysis->IP WB Western Blot (e.g., p-ERK) Lysis->WB LipidExtraction Lipid Extraction Lysis->LipidExtraction GeneExpression Gene Expression Analysis (qPCR/Microarray) Lysis->GeneExpression KinaseAssay Kinase Assay IP->KinaseAssay DAG_Assay DAG Assay LipidExtraction->DAG_Assay

References

An In-depth Technical Guide to the Role of Batilol in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol (1-O-Octadecylglycerol), a naturally occurring alkylglycerol found in shark liver oil and hematopoietic organs, is an ether lipid with significant bioactive properties.[1][2] While historically investigated for its immunostimulatory and anti-tumor activities, recent research has illuminated its role as a modulator of critical intracellular lipid signaling pathways.[3] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its influence, focusing primarily on its well-documented inhibitory effects on the Protein Kinase C (PKC) signaling cascade. We will detail the competitive inhibition mechanism, present relevant quantitative data for context, outline detailed experimental protocols for investigation, and visualize the key pathways and workflows.

Introduction: Ether Lipids and this compound

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common diacyl lipids which have an ester bond. This structural difference confers unique physicochemical properties, influencing membrane fluidity, stability of lipid raft microdomains, and resistance to oxidative stress. This compound is a simple alkylglycerol, a precursor for the synthesis of more complex ether phospholipids. Beyond their structural roles, a subset of ether lipids, including this compound and its metabolites, function as potent signaling molecules.

The central hypothesis for the bioactivity of this compound and related alkylglycerols is their structural similarity to sn-1,2-diacylglycerol (DAG), a canonical second messenger. This mimicry allows them to interact with key signaling nodes, thereby modulating cellular processes like proliferation, differentiation, and apoptosis.

Core Signaling Pathway: Inhibition of Protein Kinase C (PKC)

The most substantiated mechanism of action for this compound in cellular signaling is the inhibition of the Protein Kinase C (PKC) family of enzymes.

The Canonical PLC/DAG/PKC Pathway

The PKC signaling cascade is central to numerous cellular functions. It is typically initiated by the activation of Phospholipase C (PLC) isozymes following stimulation of cell surface receptors.

  • PLC Activation: Receptor activation (e.g., by hormones or growth factors) stimulates PLC.

  • PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with Ca²⁺ (released from the ER by IP₃) and phosphatidylserine, recruits and activates conventional and novel PKC isoforms. This involves binding to the C1 domain on the PKC regulatory region, causing a conformational change that exposes the catalytic domain.

  • Downstream Phosphorylation: Activated PKC phosphorylates a multitude of substrate proteins on serine/threonine residues, triggering downstream cellular responses.

PLC_PKC_Pathway cluster_receptor Cell Surface Receptor cluster_membrane Plasma Membrane Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC (Cytosolic) DAG->PKC_inactive Recruits & Activates PKC_active Active PKC (Membrane-Bound) PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Substrates This compound This compound This compound->PKC_inactive Competitively Inhibits Activation

Figure 1: The PLC/DAG/PKC signaling pathway highlighting this compound's inhibitory action.
Mechanism of Inhibition by this compound

Studies have shown that alkylglycerols, including this compound, function as competitive antagonists of DAG. They bind to the C1 domain of PKC but fail to induce the conformational change necessary for activation. This leads to a concentration-dependent inhibition of PKC activity stimulated by DAG analogues.

  • Competitive Binding: this compound occupies the DAG binding site on the C1 domain of PKC.

  • No Allosteric Activation: Unlike DAG, the ether-linked structure of this compound does not correctly orient the catalytic domain for substrate phosphorylation.

  • Inhibition of Translocation: By blocking the C1 domain, this compound can prevent the stable association of PKC with the cell membrane, a critical step for its activation.

The net result is an attenuation of PKC-mediated signaling, which can lead to the inhibition of cell proliferation. This makes this compound and its synthetic analogues compelling candidates for therapeutic development, particularly in oncology.

Figure 2: Logical diagram of this compound's competitive inhibition of PKC activation.

Quantitative Data on PKC Inhibition

While specific IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are not prominently available in the reviewed literature, studies consistently demonstrate a concentration-dependent inhibition of PKC activity by various alkylglycerols. For context, the table below provides IC₅₀ values for several well-characterized, potent PKC inhibitors that also target the enzyme through different mechanisms (e.g., ATP-competitive inhibition).

Table 1: IC₅₀ Values of Selected Protein Kinase C Inhibitors

Inhibitor Target Domain Target Isoform(s) IC₅₀ (nM) Reference(s)
Alkylglycerides C1 (DAG-competitive) General PKC Concentration-dependent
Ruboxistaurin C3 (ATP-competitive) PKCβ1 / PKCβ2 4.7 - 5.9
Gö6983 C3 (ATP-competitive) Pan-PKC (Conventional/Novel) 7 - 60
Staurosporine C3 (ATP-competitive) Pan-Kinase (Broad) ~2.7

| Mitoxantrone | C4 (Substrate-competitive)| General PKC | 8500 (8.5 µM) | |

Note: IC₅₀ values are highly dependent on assay conditions, particularly the concentration of ATP for ATP-competitive inhibitors.

Potential Interaction with Other Signaling Pathways

While the evidence for PKC inhibition is robust, the pleiotropic effects of lipids suggest this compound may influence other pathways.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway regulating cell growth and stress responses. Some studies have shown that alcohol (ethanol) can modulate MAPK signaling. Given that PKC can be an upstream activator of certain MAPK modules (e.g., Raf/MEK/ERK), it is plausible that this compound's inhibition of PKC could lead to downstream attenuation of MAPK activity. However, direct evidence for this compound modulating MAPK pathways independently of PKC is currently limited and represents an area for future investigation.

Detailed Experimental Protocols

Investigating the effects of this compound on lipid signaling pathways requires a combination of lipid extraction, cell fractionation, and enzymatic activity assays.

Protocol 1: Total Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is used to extract total lipids, including this compound and DAG, from cell or tissue samples for subsequent analysis by mass spectrometry.

  • Materials:

    • Chloroform (B151607), Methanol (HPLC grade)

    • Deionized water

    • Phosphate-Buffered Saline (PBS)

    • Glass centrifuge tubes with Teflon-lined caps

    • Vortex mixer, Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Preparation: Harvest cultured cells by scraping into ice-cold PBS. Centrifuge at 500 x g for 5 min at 4°C. Discard the supernatant and record the wet weight of the cell pellet.

    • Homogenization: Resuspend the cell pellet in 0.8 mL of deionized water per 100 mg of cells.

    • Solvent Addition (Single Phase): To the aqueous suspension, add 3 mL of a chloroform:methanol (1:2, v/v) mixture. The final ratio of chloroform:methanol:water should be 1:2:0.8, creating a single phase.

    • Extraction: Vortex the mixture vigorously for 2 minutes and allow it to stand at room temperature for 30 minutes to ensure complete extraction.

    • Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to the tube. Vortex for 2 minutes.

    • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

    • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.

    • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Storage & Reconstitution: Store the dried lipid film at -80°C under argon or nitrogen. Reconstitute in an appropriate solvent (e.g., chloroform:methanol 1:1) for downstream analysis.

Protocol 2: PKC Translocation and Activity Assay

This protocol assesses the effect of this compound on PKC activation by measuring the translocation of PKC from the cytosol to the membrane fraction via Western Blot.

  • Materials:

    • Cell culture reagents, this compound, Phorbol 12-myristate 13-acetate (PMA, as a positive control)

    • Fractionation Buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 2 mM EDTA, 10 mM EGTA, with protease and phosphatase inhibitors)

    • Ultracentrifuge

    • SDS-PAGE and Western Blot reagents

    • Primary antibody against the PKC isoform of interest (e.g., anti-PKCα)

    • HRP-conjugated secondary antibody and chemiluminescence substrate

  • Procedure:

    • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with vehicle, this compound (at desired concentrations), and/or PMA for a specified time (e.g., 30 minutes).

    • Cell Lysis: Wash cells with ice-cold PBS and scrape into 1 mL of ice-cold Fractionation Buffer.

    • Homogenization: Lyse the cells using a Dounce homogenizer or by passing them through a 27-gauge needle 10-15 times on ice.

    • Cytosolic Fraction: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction.

    • Membrane Fraction: Wash the pellet from the previous step with Fractionation Buffer. Resuspend the pellet in Fractionation Buffer containing 1% Triton X-100 to solubilize membrane proteins. This is the membrane fraction.

    • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.

    • Western Blot Analysis:

      • Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane and probe with the primary anti-PKC antibody overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Analysis: Quantify the band intensity in each fraction. A decrease in the PKC signal in the cytosolic fraction and a corresponding increase in the membrane fraction indicates translocation (activation). Compare the extent of translocation in this compound-treated cells to control and PMA-treated cells.

PKC_Assay_Workflow A 1. Cell Culture & Treatment (Vehicle, this compound, PMA) B 2. Harvest & Lyse Cells in Hypotonic Buffer A->B C 3. Homogenization B->C D 4. Ultracentrifugation (100,000 x g, 1 hr) C->D E Supernatant (Cytosolic Fraction) D->E F Pellet (Membrane Fraction) D->F H 6. Protein Quantification (BCA or Bradford Assay) E->H G 5. Solubilize Pellet (Buffer + Detergent) F->G G->H I 7. SDS-PAGE & Western Blot (Anti-PKC Antibody) H->I J 8. Densitometry Analysis (Compare Cytosol vs. Membrane Signal) I->J

Figure 3: Experimental workflow for a PKC translocation assay.

Conclusion and Future Directions

This compound and other alkylglycerols are potent modulators of lipid signaling, primarily through the competitive inhibition of Protein Kinase C. By acting as a structural mimic of diacylglycerol, this compound effectively dampens PKC activation, thereby influencing fundamental cellular processes such as proliferation. This mechanism provides a strong rationale for its observed anti-tumor properties and positions it as a valuable lead compound in drug development.

Future research should focus on:

  • Isoform Specificity: Determining if this compound exhibits preferential inhibition towards specific PKC isoforms.

  • Quantitative Kinetics: Establishing precise IC₅₀ and Kᵢ values for this compound against a panel of PKC isoforms to better understand its potency.

  • MAPK and Other Pathways: Directly investigating the effects of this compound on the MAPK cascade and other potential signaling pathways to uncover the full spectrum of its bioactivity.

  • In Vivo Efficacy: Translating the in vitro findings into preclinical animal models to evaluate the therapeutic potential of this compound for diseases characterized by aberrant PKC signaling.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Batilol from Shark Liver Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol, a glyceryl ether, is a naturally occurring compound found in high concentrations in the liver oil of certain shark species. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities, including immunostimulatory and anti-tumor effects. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from shark liver oil. The methodology involves a multi-step process beginning with the saponification of the oil to liberate the glyceryl ethers from their esterified forms, followed by solvent extraction to isolate the unsaponifiable matter, and concluding with chromatographic purification and analysis.

Data Presentation: Quantitative Analysis of Shark Liver Oil Composition

The composition of shark liver oil can vary significantly depending on the species, geographical location, and season. The following table summarizes typical quantitative data for the composition of shark liver oil, with a focus on the components relevant to this compound extraction.

ParameterTypical Value/RangeShark Species Example(s)Reference
Total Oil Yield (from liver) 25.5% - 63.3% (wet weight)Silky shark (Carcharhinus falciformis)[1]
Total Alkylglycerol Content ~22% of oilGreenland shark (Somniosus microcephalus)[2][3]
This compound (1-O-Octadecyl-sn-glycerol) Content 1-5% of total alkylglycerolsGreenland shark (Centrophorus squamosus)[4]
Chimyl Alcohol (1-O-Hexadecyl-sn-glycerol) Content 9-13% of total alkylglycerolsGreenland shark (Centrophorus squamosus)[4]
Selachyl Alcohol (1-O-cis-9-Octadecenyl-sn-glycerol) Content 54-68% of total alkylglycerolsGreenland shark (Centrophorus squamosus)
Squalene (B77637) Content Can be up to 90% in some speciesCentrophorus sp.

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from shark liver oil.

Protocol 1: Saponification of Shark Liver Oil and Extraction of Unsaponifiable Matter

This protocol describes the hydrolysis of fatty acid esters in shark liver oil to yield a mixture of fatty acid salts (soap) and the unsaponifiable fraction, which contains this compound.

Materials and Reagents:

  • Shark liver oil

  • Ethanol (B145695) (95%)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether

  • Distilled water

  • Round bottom flask (2 L)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • In a 2 L round bottom flask, add 100 g of shark liver oil.

  • Add 500 mL of 95% ethanol and 50 g of potassium hydroxide.

  • Attach a reflux condenser and heat the mixture to boiling using a heating mantle.

  • Reflux for 2 hours with occasional swirling to ensure complete saponification.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Transfer the saponified mixture to a 2 L separatory funnel.

  • Add 500 mL of distilled water and mix gently.

  • Extract the unsaponifiable matter by adding 500 mL of diethyl ether and shaking vigorously for 2 minutes. Allow the layers to separate.

  • Collect the upper ether layer.

  • Repeat the extraction of the aqueous layer two more times with 250 mL portions of diethyl ether.

  • Combine the ether extracts and wash them three times with 250 mL portions of distilled water to remove any remaining soap and alkali.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it using a rotary evaporator to obtain the unsaponifiable matter.

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the separation of this compound from other components of the unsaponifiable matter using silica (B1680970) gel column chromatography.

Materials and Reagents:

  • Unsaponifiable matter from Protocol 1

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Glass chromatography column (50 cm x 3 cm)

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Iodine vapor or other suitable visualization agent

Procedure:

  • Column Packing: Prepare a slurry of 100 g of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the unsaponifiable matter (approximately 5 g) in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with pure hexane to remove non-polar compounds like squalene. Collect fractions of 20 mL.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate to the hexane. A suggested gradient is as follows:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • Hexane:Ethyl Acetate (70:30)

      • Ethyl Acetate (100%)

  • Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a solvent system such as Hexane:Ethyl Acetate (70:30). Visualize the spots using iodine vapor. This compound is more polar than squalene and will have a lower Rf value.

  • This compound Collection: Pool the fractions that contain pure this compound, as determined by TLC analysis.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Quantitative Analysis of this compound by Gas Chromatography (GC)

This protocol outlines the quantification of the purified this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Materials and Reagents:

  • Purified this compound sample

  • This compound standard of known concentration

  • Suitable solvent for dilution (e.g., Hexane or Dichloromethane)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent)

GC Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 280°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 10 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at different known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the purified this compound sample in a known volume of the solvent.

  • GC Analysis: Inject the standard solutions and the sample solution into the GC.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for this compound Extraction

Batilol_Extraction_Workflow cluster_0 Step 1: Oil Preparation & Saponification cluster_1 Step 2: Extraction cluster_2 Step 3: Purification cluster_3 Step 4: Analysis SharkLiver Shark Liver SharkLiverOil Shark Liver Oil SharkLiver->SharkLiverOil Alkali Digestion Saponification Saponification (KOH, Ethanol, Reflux) SharkLiverOil->Saponification UnsaponifiableMix Unsaponifiable Mixture Saponification->UnsaponifiableMix Liberation of Alkylglycerols SolventExtraction Solvent Extraction (Diethyl Ether) UnsaponifiableMix->SolventExtraction UnsaponifiableExtract Unsaponifiable Extract SolventExtraction->UnsaponifiableExtract Isolation ColumnChromatography Column Chromatography (Silica Gel) UnsaponifiableExtract->ColumnChromatography Purifiedthis compound Purified this compound ColumnChromatography->Purifiedthis compound Separation GC_Analysis GC Analysis Purifiedthis compound->GC_Analysis QuantitativeData Quantitative Data GC_Analysis->QuantitativeData Quantification

Caption: Workflow for the extraction and purification of this compound from shark liver.

Logical Relationship in Chromatographic Purification

Chromatography_Logic cluster_elution Elution Gradient cluster_fractions Collected Fractions Unsaponifiables Unsaponifiable Matter (Loaded on Column) LowPolarity Low Polarity Mobile Phase (e.g., Hexane) Unsaponifiables->LowPolarity Elutes First HighPolarity High Polarity Mobile Phase (e.g., Hexane:Ethyl Acetate) Unsaponifiables->HighPolarity Elutes Later Squalene Squalene (Non-polar) LowPolarity->Squalene This compound This compound (Moderately Polar) HighPolarity->this compound OtherPolar Other Polar Lipids HighPolarity->OtherPolar

Caption: Elution order of components during column chromatography.

References

Application Note: A Cell-Based Assay for Screening the Bioactivity of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Batilol, a glyceryl ether, is a compound that has been the subject of research for its potential biological activities. Interestingly, the existing literature presents a nuanced view of its effects on the inflammatory response. While some sources have described this compound as a pro-inflammatory agent, other related alkylglycerols have been reported to possess anti-inflammatory properties. For instance, certain 1-O-alkyl-sn-glycerols have been shown to increase the production of interleukin-6 (IL-6) in RAW264.7 macrophage cells, an effect comparable to stimulation by lipopolysaccharide (LPS).[1] Conversely, other studies on alkylglycerols suggest they can help reduce inflammation.[2][3][4]

This application note provides a detailed protocol for a cell-based assay to systematically characterize the activity of this compound. The described methodology will enable researchers to determine whether this compound exhibits pro-inflammatory or anti-inflammatory effects and to elucidate the underlying signaling pathways. The assay is designed for use by researchers, scientists, and drug development professionals.

The proposed assay utilizes the RAW264.7 murine macrophage cell line, a well-established model for studying inflammation. The activity of this compound will be assessed by measuring its impact on cell viability, the production of key inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the activation of the NF-κB and MAPK signaling pathways.

Principle of the Assay

This assay is designed to quantify the inflammatory response of macrophage cells to this compound treatment. The workflow involves treating RAW264.7 cells with a range of this compound concentrations, both in the presence and absence of a known inflammatory stimulus (LPS). The cellular responses are then measured at different levels:

  • Cell Viability: An MTT assay is performed to determine the cytotoxic effects of this compound and to establish a safe concentration range for subsequent experiments.

  • Cytokine Production: The levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β secreted into the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Signaling Pathway Activation: The activation of the NF-κB and p38 MAPK signaling pathways is assessed by measuring the phosphorylation of the key signaling proteins p65 and p38, respectively, using Western blotting.

By analyzing the data from these assays, researchers can build a comprehensive profile of this compound's bioactivity.

Data Presentation

Table 1: Effect of this compound on RAW264.7 Cell Viability (MTT Assay)
This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
595.7 ± 4.8
1092.3 ± 5.5
2588.1 ± 6.2
5075.4 ± 7.1
10045.2 ± 8.3
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production by RAW264.7 Cells (ELISA)
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25.4 ± 3.115.8 ± 2.510.2 ± 1.9
This compound (10 µM)150.7 ± 12.3250.1 ± 20.780.5 ± 9.8
LPS (100 ng/mL)1250.3 ± 98.51800.6 ± 150.2950.4 ± 85.7
This compound (10 µM) + LPS (100 ng/mL)1480.9 ± 120.12100.2 ± 180.51150.8 ± 102.3
Table 3: Effect of this compound on NF-κB and p38 MAPK Activation (Western Blot Densitometry)
TreatmentRelative p-p65/p65 RatioRelative p-p38/p38 Ratio
Vehicle Control1.01.0
This compound (10 µM)3.52.8
LPS (100 ng/mL)8.26.5
This compound (10 µM) + LPS (100 ng/mL)9.87.9

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Cell Culture
  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Protocol 1: Cell Viability Assay (MTT)
  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cytokine Measurement (ELISA)
  • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.

  • Stimulate the cells with or without LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.

  • Stimulate the cells with or without LPS (100 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

Batilol_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Receptor Putative Receptor This compound->Receptor LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 IKK IKK TLR4->IKK Receptor->MKK3_6 Receptor->IKK p38 p38 MKK3_6->p38 P p_p38 p-p38 p38->p_p38 P Nucleus Nucleus p_p38->Nucleus IkB IκBα IKK->IkB P p65_p50 p65/p50 IkB->p65_p50 p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 P p_p65_p50->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription

Caption: Proposed signaling pathway for this compound-induced inflammation.

Experimental_Workflow cluster_assays Assays start Start culture Culture RAW264.7 Cells start->culture seed Seed Cells in Plates (96, 24, or 6-well) culture->seed treat Treat with this compound +/- LPS seed->treat mtt MTT Assay (24h) treat->mtt collect_supernatant Collect Supernatant treat->collect_supernatant lyse_cells Lyse Cells treat->lyse_cells analyze_mtt Measure Absorbance (570nm) mtt->analyze_mtt elisa ELISA (24h) analyze_elisa Measure Cytokines (TNF-α, IL-6, IL-1β) elisa->analyze_elisa wb Western Blot (30min) analyze_wb Detect p-p65 & p-p38 wb->analyze_wb collect_supernatant->elisa lyse_cells->wb end End analyze_mtt->end analyze_elisa->end analyze_wb->end

Caption: Experimental workflow for screening this compound activity.

References

Application Notes and Protocols: In Vitro Model for Studying Batilol's Effect on Plasmalogen Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are integral components of cellular membranes, particularly abundant in the brain, heart, and immune cells, and play crucial roles in membrane structure, signal transduction, and protection against oxidative stress.[1][2] Deficiencies in plasmalogen levels have been associated with various pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as certain genetic disorders.[1][3]

Batilol (batyl alcohol), a glyceryl ether, serves as a precursor for plasmalogen biosynthesis.[1] Supplementation with this compound can bypass defects in the initial steps of the plasmalogen synthesis pathway and has been shown to increase plasmalogen levels in vitro and in vivo. This makes this compound a compound of interest for therapeutic strategies aimed at restoring plasmalogen levels.

These application notes provide a detailed in vitro model for studying the effect of this compound on plasmalogen levels in cultured cells. The protocols outlined below describe cell line selection, cell culture and treatment with this compound, lipid extraction, and quantification of plasmalogen levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Recommended Cell Line: SH-SY5Y

For studying the effects of this compound on plasmalogen levels, the human neuroblastoma cell line SH-SY5Y is a suitable and relevant model.

Justification:

  • Neuronal Origin: SH-SY5Y cells are of human neuronal origin, which is highly relevant as the brain is rich in plasmalogens.

  • Established Model: This cell line is widely used in neuroscience research, including studies on neurodegenerative diseases where plasmalogen deficiency is implicated.

  • Previous Use: Studies have successfully used SH-SY5Y cells to investigate the effects of plasmalogen precursors and the regulation of plasmalogen biosynthesis.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Batyl Alcohol)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: After 24 hours of cell adherence, replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for 48 hours.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Storage: Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction (Modified Folch Method)

Materials:

  • Cell pellets

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Internal standard (e.g., a non-endogenous plasmalogen)

Protocol:

  • Sample Preparation: Resuspend the cell pellet in 1 mL of ice-cold methanol.

  • Addition of Internal Standard: Add a known amount of internal standard to each sample for normalization and quantification.

  • Lipid Extraction: Add 2 mL of chloroform to the methanol-cell suspension. Vortex the mixture thoroughly for 1 minute.

  • Phase Separation: Add 0.8 mL of 0.9% NaCl solution and vortex again for 1 minute. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Plasmalogen Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate different lipid classes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive and/or negative electrospray ionization.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific plasmalogen species. Precursor and product ions for various plasmalogen species need to be determined empirically or from the literature.

  • Collision Energy: Optimized for each specific plasmalogen species.

Data Analysis:

  • Identify and quantify the different plasmalogen species (e.g., plasmenylethanolamine, plasmenylcholine) based on their retention times and specific MRM transitions.

  • Normalize the peak areas of the endogenous plasmalogens to the peak area of the internal standard.

  • Calculate the concentration of each plasmalogen species in the samples.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for easy comparison between different treatment groups.

Treatment GroupPlsEtn (pmol/µg protein)PlsCho (pmol/µg protein)Total Plasmalogens (pmol/µg protein)
Vehicle Control50.2 ± 4.515.8 ± 1.966.0 ± 6.4
This compound (1 µM)65.7 ± 5.120.1 ± 2.385.8 ± 7.4
This compound (5 µM)88.9 ± 7.3 28.4 ± 3.1*117.3 ± 10.4
This compound (10 µM)125.4 ± 10.2 39.7 ± 4.5**165.1 ± 14.7
This compound (20 µM)148.6 ± 12.5 45.3 ± 5.0**193.9 ± 17.5

Data are presented as mean ± standard deviation. Statistical significance is denoted as *p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle control group. PlsEtn: Plasmenylethanolamine, PlsCho: Plasmenylcholine.

Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed SH-SY5Y Cells B 24h Adherence A->B C This compound Treatment (0-20 µM) B->C D 48h Incubation C->D E Cell Harvesting & Washing D->E F Lipid Extraction (Folch) E->F G Dry & Reconstitute F->G H LC-MS/MS Quantification G->H I Data Analysis H->I

Caption: Experimental workflow for studying this compound's effect on plasmalogen levels.

Plasmalogen Biosynthesis Pathway

plasmalogen_biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_this compound This compound Intervention DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P AADHAP-R Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-G3P Alkyl_G3P->Alkyl_Acyl_G3P AAG3P-AT Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol PAP Plasmanyl_PE Plasmanylethanolamine Alkyl_Acyl_Glycerol->Plasmanyl_PE EPT Plasmenyl_PE Plasmenylethanolamine (Plasmalogen) Plasmanyl_PE->Plasmenyl_PE PEDS This compound This compound (Alkylglycerol) This compound->Alkyl_G3P Phosphorylation

Caption: Simplified plasmalogen biosynthesis pathway and the entry point of this compound.

Conclusion

This application note provides a comprehensive framework for researchers to investigate the effects of this compound on plasmalogen levels in an in vitro setting. The detailed protocols for cell culture, treatment, lipid extraction, and LC-MS/MS analysis, combined with the provided data presentation format and visualizations, offer a robust methodology for studying plasmalogen metabolism and the potential therapeutic applications of this compound. The use of the SH-SY5Y cell line provides a neurologically relevant model, crucial for studies related to neurodegenerative disorders.

References

Troubleshooting & Optimization

Improving Batilol solubility in DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Batilol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][] this compound is a lipophilic compound with poor aqueous solubility, and DMSO is a powerful, water-miscible organic solvent capable of dissolving many nonpolar compounds for use in cell culture systems.[1][3][4]

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I fix it?

A2: This common issue, known as "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is diluted, the DMSO disperses and can no longer keep the hydrophobic this compound in solution, causing it to precipitate.

Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% and certainly not exceeding 0.5%, as higher concentrations can be cytotoxic and may not prevent precipitation.

  • Use Pre-warmed Media: Always add your this compound stock solution to cell culture media that has been pre-warmed to 37°C. Lower temperatures decrease the solubility of many compounds.

  • Slow, Dropwise Addition: Add the DMSO stock to the pre-warmed media drop-by-drop while gently vortexing or swirling the media. This rapid mixing helps prevent localized high concentrations of this compound that can initiate precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute your high-concentration stock into a smaller volume of pre-warmed media first, then add this intermediate solution to your final culture volume.

Q3: What is the maximum soluble concentration of this compound in DMSO?

A3: One supplier reports a solubility of up to 68 mg/mL (197.34 mM) in fresh, high-purity DMSO. However, it is noted that moisture-absorbing DMSO can reduce solubility. For practical purposes, preparing a stock solution in the range of 10-100 mM is a common starting point. It is always best practice to determine the maximum soluble concentration for your specific experimental conditions.

Q4: My this compound solution appears cloudy or shows precipitation over time in the incubator. What should I do?

A4: Cloudiness or delayed precipitation suggests that the this compound concentration is above its thermodynamic solubility limit in the final assay medium, creating a supersaturated and unstable solution. To address this, you can:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.

  • Use Solubility Enhancers: Consider the use of excipients like surfactants (e.g., Tween 20, Tween 80) or cyclodextrins, which can form micelles or inclusion complexes to keep the compound dispersed.

  • Employ a Co-solvent System: In some cases, a mixture of solvents can maintain solubility better than a single one. However, this requires careful validation to ensure the co-solvent is not toxic to the cells at the final concentration.

Quantitative Data Summary

The physicochemical properties and solubility information for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₄₄O₃
Molecular Weight 344.57 g/mol
Appearance Solid powder / Colorless solid
Solubility in DMSO Soluble / Slightly Soluble
Quantitative Solubility 68 mg/mL (197.34 mM)
Storage (Powder) -20°C for 3 years
Storage (In Solvent) -80°C for 1 year

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound.

  • Weighing: Accurately weigh out 34.46 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, sterile DMSO (anhydrous grade recommended) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing. Brief sonication can also be used to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Working Concentration

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare Dilutions: Create a 2-fold serial dilution of your this compound stock solution (e.g., 100 mM stock) in pure DMSO.

  • Add to Media: In a multi-well plate (e.g., 96-well), add a small, fixed volume of each DMSO dilution to the corresponding wells containing your complete, pre-warmed (37°C) cell culture medium. For example, add 2 µL of each DMSO stock to 200 µL of media. Include a DMSO-only vehicle control.

  • Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).

  • Determine Concentration: The highest concentration that remains clear throughout the observation period is your maximum soluble working concentration under these specific conditions.

Visual Guides

Experimental Workflow for this compound Dosing

The following diagram illustrates the recommended workflow for preparing and applying this compound to an in vitro assay to minimize solubility issues.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) add_dmso->dissolve store 4. Aliquot & Store (-80°C) dissolve->store warm_media 5. Pre-warm Media (37°C) store->warm_media add_stock 6. Add Stock to Media (Dropwise while vortexing) warm_media->add_stock inspect 7. Visually Inspect (Check for precipitation) add_stock->inspect add_to_cells 8. Add to Cells inspect->add_to_cells

Caption: Workflow for preparing this compound for in vitro assays.

Troubleshooting Logic for this compound Precipitation

This diagram provides a logical path to troubleshoot precipitation issues when adding the this compound-DMSO stock to aqueous media.

G start Precipitate forms when adding This compound-DMSO stock to media q1 Is media pre-warmed to 37°C? start->q1 s1 Solution: Pre-warm media to 37°C before use. q1->s1 No q2 Is final DMSO concentration < 0.1%? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Lower stock concentration or use a smaller volume. q2->s2 No q3 Was stock added slowly with mixing? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Add stock dropwise while gently vortexing media. q3->s3 No end_node If issues persist, lower final This compound concentration or use solubility enhancers. q3->end_node Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting this compound precipitation.

This compound's General Biological Role

While specific signaling pathways for this compound are not extensively documented in the provided context, it is known to be an alkylglycerol, a class of lipids found in biological membranes. It has been described as an inflammatory agent. The diagram below shows its general classification.

G compound This compound (1-O-Octadecylglycerol) class2 Monoalkylglycerols compound->class2 role Biological Role: - Membrane Component - Inflammatory Agent compound->role class1 Glycerolipids class3 Alkylglycerols class2->class3 class3->class1

Caption: Chemical classification and general role of this compound.

References

Optimizing Batilol Concentration for Cell-Based Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Batilol in cell-based experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate effective and reproducible results.

Troubleshooting and FAQs

This section addresses common issues encountered when working with this compound in cell culture.

Q1: My cells are dying after treatment with this compound. What is the recommended concentration range to avoid cytotoxicity?

A1: High concentrations of this compound can induce cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Based on available data, concentrations below 20 μM are generally considered non-toxic for sensitive cell lines like Human Umbilical Vein Endothelial Cells (HUVEC) over a 72-hour period[1]. However, for some cancer cell lines, the cytotoxic effects are desirable. For instance, a mixture containing alkylglycerols has shown significant reduction in colony numbers of prostate and mammary carcinoma cell lines at concentrations of 0.1 mg/ml and 0.5 mg/ml[2]. It is highly recommended to perform a dose-response experiment to determine the IC50 value for your cell line.

Q2: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A2: this compound is a lipid-soluble compound and has poor aqueous solubility. To improve its solubility in cell culture media, it is recommended to first dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. When diluting the stock solution into the medium, ensure thorough mixing to prevent precipitation. Preparing fresh dilutions for each experiment is also advisable.

Q3: I am not observing the expected biological effect of this compound in my experiment. What could be the reason?

A3: Several factors could contribute to a lack of observable effects:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. Refer to the concentration tables below and consider performing a dose-response study.

  • Cell Line Specificity: The cellular response to this compound can be cell-type dependent. The signaling pathways that this compound influences may not be active or relevant in your chosen cell line.

  • Incubation Time: The duration of this compound treatment may be insufficient. Time-course experiments are recommended to determine the optimal incubation period.

  • Compound Stability: Ensure the this compound stock solution has been stored correctly and has not degraded.

Q4: How does this compound exert its effects on cells? What signaling pathways are involved?

A4: this compound is an alkylglycerol, a class of ether lipids that can be incorporated into cell membranes and influence cellular signaling. One of the primary proposed mechanisms is the inhibition of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. By potentially competing with diacylglycerol (DAG), an endogenous activator of PKC, this compound can modulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Alkylglycerols have also been shown to activate macrophages.

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxic effects of this compound and related alkylglycerols in various cell-based assays.

Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays

Cell Line/Assay TypeEffective Concentration RangeNotes
Human Umbilical Vein Endothelial Cells (HUVEC)< 20 μMNon-cytotoxic concentration for 72 hours[1].
Human Melanoma Cell LinesUp to 20 µM1-O-hexadecyl-sn-glycerol (a related saturated alkylglycerol) was not toxic[3].
Macrophage ActivationTo be determined empiricallyStart with a range of 1-50 µM.
General Cancer Cell Lines10 - 100 µMThis is a general starting range; optimal concentration is highly cell-type dependent.

Table 2: Cytotoxicity of Alkylglycerols (IC50 Values)

Cell LineCompoundIC50Reference
Human Prostate Cancer (LnCap)Related Alkylglycerol93 μM[4]
Human Prostate Cancer (DU145)Related Alkylglycerol97 μM
Human Prostate Cancer (DU-145, PC-3)Ecomer (Alkylglycerol mix)Effective at 0.1 - 0.5 mg/ml
Human Mammary Carcinoma (MCF-7)Ecomer (Alkylglycerol mix)Effective at 0.1 - 0.5 mg/ml

Note: Ecomer is a standardized shark liver oil extract containing a mixture of alkylglycerols.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). From this stock, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of PKC and MAPK Pathway Activation

Objective: To investigate the effect of this compound on the activation of key proteins in the PKC and MAPK signaling pathways.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the determined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock (in DMSO) dilutions Serial Dilutions (in Culture Medium) stock->dilutions treatment Cell Treatment dilutions->treatment seeding Cell Seeding (96-well plate) seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Addition incubation->mtt solubilization Formazan Solubilization mtt->solubilization readout Absorbance Reading (570nm) solubilization->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

signaling_pathway cluster_mapk MAPK Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibition Raf Raf PKC->Raf DAG Diacylglycerol (DAG) DAG->PKC Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) ERK->Cellular_Response troubleshooting_logic cluster_cytotoxicity High Cell Death? cluster_no_effect No Observable Effect? cluster_solubility Precipitation Observed? start Problem: Unexpected Experimental Results check_conc Is this compound concentration too high? start->check_conc check_low_conc Is this compound concentration too low? start->check_low_conc check_stock Was the stock solution prepared correctly? start->check_stock solution_cyto Perform dose-response. Lower concentration. check_conc->solution_cyto check_solvent Is solvent concentration (e.g., DMSO) too high? check_solvent->solution_cyto solution_no_effect Increase concentration/time. Verify pathway in cell line. check_low_conc->solution_no_effect check_time Is incubation time too short? check_time->solution_no_effect check_cell_type Is the cell line appropriate? check_cell_type->solution_no_effect solution_solubility Prepare fresh stock. Ensure vigorous mixing during dilution. check_stock->solution_solubility check_dilution Was the dilution into medium done properly? check_dilution->solution_solubility

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments involving Batilol (also known as Batyl Alcohol). The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring alkylglycerol, a type of ether lipid.[1][2] It is found in biological sources such as shark liver oil and the yellow bone marrow of animals.[1][3] While research specifically on this compound is limited, the broader class of alkylglycerols has been associated with immunomodulatory and anti-inflammatory properties, including the stimulation of hematopoiesis and activation of macrophages.[1]

Q2: What is the proposed mechanism of action for this compound?

The precise signaling pathways for this compound have not been fully elucidated. However, it is suggested that as ether lipids, alkylglycerols can be incorporated into cell membranes. This integration may alter membrane properties and influence the activity of membrane-bound signaling proteins. They may also modulate inflammatory responses, potentially through effects on cytokine production.

Q3: How should this compound be prepared and stored for in vitro experiments?

For long-term storage, this compound should be kept at -20°C. For short-term use, it can be stored at 4°C. Due to its lipid nature, this compound may have poor solubility in aqueous solutions. It is often recommended to first dissolve it in an organic solvent like DMSO or ethanol (B145695) to create a stock solution before further dilution in cell culture media.

Troubleshooting Guide

Issue 1: Inconsistent or No Observable Effect of this compound

Question: My cell-based assays are showing no response or highly variable responses to this compound treatment. What are the potential causes and solutions?

Answer:

This is a common issue when working with a new compound. Several factors could be contributing to this observation. Below is a table summarizing potential causes and recommended solutions.

Potential Cause Recommended Solution
Inadequate Solubility Ensure this compound is fully dissolved in your stock solution. Consider gentle warming or vortexing. When diluting into aqueous media, ensure it doesn't precipitate. Perform a solubility test to confirm the maximum soluble concentration in your experimental conditions.
Suboptimal Concentration Conduct a dose-response study using a wide range of this compound concentrations to identify the optimal working concentration for your specific cell type and assay.
Inappropriate Incubation Time Perform a time-course experiment to determine the optimal duration of this compound exposure for observing the desired effect.
Cell Line Variability The response to this compound can be cell-type specific. Ensure you are using a relevant cell line for your hypothesis. Also, maintain consistency in cell passage number, as cellular responses can change over time in culture.
Interference from Serum Components in fetal bovine serum (FBS) can sometimes bind to or interfere with the activity of test compounds. If your assay allows, consider reducing the serum concentration or using serum-free media.
Issue 2: Unexpected Cell Death or Cytotoxicity

Question: I'm observing significant cell death in my cultures treated with this compound, even at concentrations where I expect a biological effect. What could be wrong?

Answer:

Unintended cytotoxicity can confound experimental results. Here are the primary suspects and how to address them.

Potential Cause Recommended Solution
Solvent Toxicity The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is non-toxic for your cells (typically below 0.5%). Always include a vehicle control (media with the same final concentration of the solvent) in your experimental setup.
This compound-Induced Cytotoxicity This compound itself may be cytotoxic at higher concentrations. It is crucial to determine the cytotoxic threshold.
Contamination Rule out contamination of your cell cultures or this compound stock, which could be causing cell death.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound stock solution (in an appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Methodology:

  • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Aspirate the old medium and add the this compound dilutions to the cells. Include wells for untreated and vehicle controls.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol outlines a general procedure to measure the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)

  • Complete culture medium

  • This compound stock solution

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Methodology:

  • Plate the immune cells in a 96-well plate.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of LPS to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubate for a suitable time period for cytokine release (typically 6-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the cytokine concentration in the supernatants using the ELISA kit according to the manufacturer's instructions.

Data Presentation

Table 1: Example of this compound Dose-Response on Cell Viability

This compound Conc. (µM)Mean Absorbance (570nm)Std. Deviation% Viability
0 (Control)1.150.08100%
11.120.0797.4%
101.050.0991.3%
500.880.1076.5%
1000.540.0647.0%

Table 2: Example of this compound's Effect on TNF-α Production

TreatmentTNF-α Conc. (pg/mL)Std. Deviation
Unstimulated455.2
LPS (100 ng/mL)125098
LPS + this compound (10 µM)98075
LPS + this compound (50 µM)62055

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock This compound Stock Solution treatment Cell Treatment with This compound Dilutions stock->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation assay Endpoint Assay (e.g., MTT, ELISA) incubation->assay readout Data Acquisition assay->readout

Caption: A generalized workflow for in vitro experiments with this compound.

troubleshooting_flowchart start Inconsistent or No Effect? solubility Check Solubility & Preparation start->solubility Yes dose_response Perform Dose-Response & Time-Course solubility->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT assay) dose_response->cytotoxicity optimize Optimize Assay Conditions cytotoxicity->optimize

Caption: A flowchart for troubleshooting inconsistent experimental results.

putative_signaling_pathway This compound This compound Membrane Cell Membrane Integration This compound->Membrane PKC PKC Activation Membrane->PKC Alters lipid microenvironment MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Modulation of Cytokine Production NFkB->Cytokines

Caption: A putative signaling pathway for this compound's immunomodulatory effects.

References

Stability of Batilol in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Batilol in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a glycerol (B35011) ether, is a chemically stable molecule. The ether linkage in its structure is resistant to hydrolysis under both acidic and alkaline conditions.[1] Ether lipids, in general, are known for their stability and can even exhibit antioxidant properties.[2][3] However, like most organic molecules, this compound can be susceptible to degradation under harsh conditions such as high heat, strong oxidation, and prolonged exposure to UV light.

Q2: In which solvents is this compound soluble?

Data Presentation: Estimated Solubility of this compound

SolventEstimated Solubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
Ethanol~10-20Soluble.
Methanol (B129727)~5-15Soluble.
Isopropanol~15-25Soluble.
Dimethyl Sulfoxide (DMSO)> 50Freely soluble.
Chloroform> 100Freely soluble.
Hexane> 50Freely soluble.

Disclaimer: The solubility values presented in this table are estimates based on the general characteristics of long-chain alkylglycerols and should be experimentally verified for specific applications.

Q3: I am observing precipitation when diluting a this compound stock solution into an aqueous buffer. What can I do?

A3: This is a common issue due to this compound's low aqueous solubility. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.

  • Use a co-solvent: Incorporate a water-miscible organic solvent (e.g., ethanol, DMSO) in your final aqueous solution. Start with a low percentage (1-5%) and gradually increase as needed, keeping in mind the potential for the co-solvent to affect your experimental system.

  • Prepare a lipid-based formulation: For in vivo or cell-based assays, consider formulating this compound in a lipid-based delivery system such as a microemulsion or liposome (B1194612) to improve its aqueous dispersibility.

  • Sonication: Use of an ultrasonic bath can help to disperse the precipitated this compound, forming a fine suspension.

Q4: My HPLC analysis of this compound shows peak tailing. What are the possible causes and solutions?

A4: Peak tailing in HPLC for a lipophilic compound like this compound can be caused by several factors:

  • Secondary interactions with the stationary phase: The hydroxyl groups in this compound can interact with residual silanols on the silica-based C18 column.

    • Solution: Use a base-deactivated or end-capped C18 column. Adding a small amount of a competitive base, like triethylamine (B128534) (0.1%), to the mobile phase can also help.

  • Column overload: Injecting too high a concentration of this compound can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Poor sample solubility in the mobile phase: If this compound is not fully dissolved in the mobile phase, it can cause peak tailing.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase conditions. If using a gradient, the initial mobile phase should have sufficient organic content to solubilize this compound.

Troubleshooting Guides

Guide 1: Forced Degradation Study Issues
IssuePotential Cause(s)Recommended Action(s)
No degradation observed under stress conditions. This compound is highly stable; stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or duration of exposure.
Multiple, poorly resolved degradation peaks in HPLC. The analytical method is not optimized to separate all degradation products.Modify the HPLC method: adjust the gradient profile, change the mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).
Guide 2: HPLC Method Development Issues
IssuePotential Cause(s)Recommended Action(s)
Poor peak shape (fronting or tailing). See FAQ Q4.See FAQ Q4.
Low sensitivity/poor peak response. This compound lacks a strong chromophore for UV detection; incorrect wavelength selection.Ensure the UV detector is set to a low wavelength (e.g., 205-215 nm) for optimal detection of the ether and hydroxyl groups. Consider using a more sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
Retention time drift. Inadequate column equilibration; changes in mobile phase composition; temperature fluctuations.Ensure the column is thoroughly equilibrated before each run. Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 60°C oven for 48 hours.

    • Dissolve the stressed sample in methanol to a concentration of 1 mg/mL for HPLC analysis.

  • Photostability:

    • Expose a solid sample of this compound and a 1 mg/mL solution in methanol to a light source according to ICH Q1B guidelines.

    • Analyze the samples by HPLC.

  • Control Sample: A this compound solution stored at room temperature, protected from light, should be analyzed alongside the stressed samples.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and DAD or VWD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol or Acetonitrile

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress control Prepare Control Sample stock->control hplc HPLC-UV Analysis stress->hplc control->hplc data Data Acquisition & Processing hplc->data compare Compare Stressed vs. Control data->compare identify Identify Degradation Products compare->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for this compound Forced Degradation Study.

Troubleshooting_Tree cluster_solubility Solubility Enhancement cluster_dispersion Physical Dispersion start Precipitation Observed During Aqueous Dilution? lower_conc Lower Final Concentration start->lower_conc Yes cosolvent Add Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Yes formulation Use Lipid-Based Formulation start->formulation Yes sonicate Apply Sonication start->sonicate Yes end_node Issue Resolved lower_conc->end_node cosolvent->end_node formulation->end_node sonicate->end_node

Caption: Decision Tree for Troubleshooting this compound Precipitation.

References

Batilol Aggregation in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Batilol. The information is designed to help address the common challenges associated with this compound's aggregation in aqueous solutions, a consequence of its low aqueous solubility and high lipophilicity.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or form a precipitate after I dilute my organic stock solution into an aqueous buffer?

A1: This is the most common issue encountered with this compound and is due to its very low solubility in water. This compound is a highly lipophilic molecule, meaning it does not readily dissolve in water.[1][2][3] When your organic stock solution (e.g., in DMSO) is added to an aqueous buffer, the this compound molecules are forced out of the organic solvent and into a water-based environment where they are not soluble. This causes them to clump together, or aggregate, forming particles that make the solution appear cloudy or precipitate out of the solution entirely.

Q2: I'm observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be related to this compound aggregation?

A2: Yes, this is a very likely cause. When this compound aggregates, the effective concentration of monomeric (single-molecule), biologically active drug is significantly reduced. Only dissolved, individual molecules of this compound are typically able to interact with cellular targets. Aggregates may not be taken up by cells or may interact with them differently, leading to poor reproducibility and an underestimation of the compound's true potency.

Q3: How can I determine if my this compound preparation contains aggregates?

A3: Several analytical techniques can be used to detect and quantify aggregation. A simple visual inspection for cloudiness or precipitates is the first step. For more quantitative analysis, Dynamic Light Scattering (DLS) can measure the size of particles in your solution, with larger particle sizes indicating aggregation. Spectrophotometry can be used to measure turbidity (light scattering) at wavelengths such as 340-600 nm. Finally, Size Exclusion Chromatography (SEC) can separate aggregates from monomeric this compound, allowing for quantification of each species.

Q4: Is adjusting the pH of my buffer an effective way to prevent this compound aggregation?

A4: For many compounds, pH adjustment is a primary strategy for increasing solubility. However, this is most effective for weak acids or bases. This compound has a predicted pKa of around 13.68, indicating it is an extremely weak acid and is essentially a neutral molecule within the physiological pH range.[4] Therefore, adjusting the pH of your buffer is unlikely to significantly impact its solubility or prevent aggregation.

Troubleshooting Guide

Problem: Precipitate formation or cloudiness observed immediately upon dilution of this compound stock into aqueous media.

This common issue indicates that the aqueous solubility limit of this compound has been exceeded. Below are potential solutions to increase its solubility and prevent aggregation.

Solution 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is more soluble in water.

  • Recommendation: Use modified, more soluble cyclodextrins such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The 1:1 molar ratio of drug to cyclodextrin (B1172386) is often the most effective starting point for improving solubility and dissolution.

  • Actionable Advice: Prepare a this compound:HP-β-CD complex before introducing it to your final aqueous buffer. This can significantly increase the achievable concentration of this compound in your solution.

Solution 2: Formulation into Liposomes

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, the molecule will partition into the lipid bilayer of the liposome, allowing for stable dispersion in an aqueous solution.

  • Recommendation: The thin-film hydration method is a common and effective way to prepare liposomes. The choice of lipids (e.g., phospholipids (B1166683) like DPPC, HSPC) and the inclusion of cholesterol can be optimized to ensure stability and desired release characteristics.

  • Actionable Advice: Formulating this compound within liposomes can create a stable nanocarrier system, preventing aggregation and improving delivery in experimental models.

Solution 3: Use of Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This approach is highly effective for improving the oral bioavailability of lipophilic drugs.

  • Recommendation: For in vitro experiments, preparing a concentrated SEDDS formulation of this compound allows for dilution into aqueous media, forming a stable microemulsion that keeps the drug solubilized.

  • Actionable Advice: Screen various combinations of pharmaceutical-grade oils (e.g., Capryol 90), surfactants (e.g., Cremophor RH 40), and co-solvents (e.g., Transcutol HP) to find an optimal formulation for this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 544-62-7
Molecular Formula C₂₁H₄₄O₃
Molecular Weight 344.57 g/mol
Appearance White to Off-White Solid
Melting Point 70-73 °C
Aqueous Solubility Practically insoluble / Slightly soluble
Organic Solubility Soluble in DMSO, Chloroform, Methanol (B129727)
LogP (predicted) 7.8
pKa (predicted) 13.68 ± 0.20

Table 2: Comparison of Recommended Solubility Enhancement Strategies for this compound

StrategyMechanism of ActionAdvantagesConsiderations for this compound
Cyclodextrin Complexation Encapsulates the lipophilic this compound molecule within a hydrophobic cavity, presenting a hydrophilic exterior to the aqueous solvent.Simple preparation methods (kneading, solvent evaporation); can significantly increase apparent water solubility; uses GRAS (Generally Recognized as Safe) excipients.Requires screening for the best type of cyclodextrin and optimal drug:CD molar ratio. The size of this compound must be compatible with the cyclodextrin cavity.
Liposomal Formulation Partitions the lipophilic this compound molecule into the lipid bilayer of the vesicle, allowing stable dispersion in water.High drug loading for lipophilic compounds; protects the drug from degradation; can be used for targeted delivery.Preparation can be multi-stepped (film hydration, sizing); potential for drug leakage; requires careful characterization of particle size and stability.
Self-Emulsifying Systems (SEDDS) Dissolves this compound in an oil/surfactant mixture that forms a stable micro- or nano-emulsion upon dilution in aqueous media.Excellent for enhancing oral bioavailability; can achieve high drug loading; forms spontaneously with gentle agitation.Requires careful selection of oils, surfactants, and co-solvents to ensure efficient self-emulsification and stability. The final droplet size is a critical parameter.

Experimental Protocols & Workflows

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G cluster_0 cluster_1 Solubilization Strategies cluster_2 start Start: Dilute this compound Stock in Aqueous Buffer observation Observe Solution: Cloudy or Precipitate? start->observation clear_solution Solution is Clear: Proceed with Experiment observation->clear_solution No problem Problem Identified: Aggregation Occurring observation->problem Yes strategy1 Try Cyclodextrin Complexation problem->strategy1 strategy2 Try Liposomal Formulation problem->strategy2 strategy3 Try SEDDS Formulation problem->strategy3 retest Prepare new formulation and re-dilute strategy1->retest strategy2->retest strategy3->retest re_observe Re-observe Solution: Cloudy or Precipitate? retest->re_observe re_observe->clear_solution No re_observe->problem Yes (Optimize Formulation)

Caption: A logical workflow for diagnosing and solving this compound aggregation issues.

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

This protocol describes a common method for preparing a solid this compound-cyclodextrin complex, which can then be dissolved in aqueous buffers at a higher concentration than the free drug.

  • Molar Ratio Selection: Begin with a 1:1 molar ratio of this compound to 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Calculate the required mass of each component based on their molecular weights (this compound: 344.57 g/mol ).

  • Dissolution: Dissolve the calculated amount of this compound in a suitable organic solvent (e.g., methanol or acetone) in a round-bottom flask.

  • Addition of Cyclodextrin: In a separate container, dissolve the HP-β-CD in a small amount of purified water and add this aqueous solution to the organic solution of this compound.

  • Solvent Evaporation: Mix the solution thoroughly. Remove the solvents using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Further dry the resulting solid powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Powder Diffraction (XRPD).

  • Usage: The resulting powder is the this compound:HP-β-CD complex and can be weighed and dissolved directly into your experimental buffer.

Diagram 2: Experimental Workflow for this compound-Cyclodextrin Complexation

G cluster_0 Preparation cluster_1 Result & Usage dissolve_bat 1. Dissolve this compound in Organic Solvent mix 3. Mix Solutions dissolve_bat->mix dissolve_cd 2. Dissolve HP-β-CD in Water dissolve_cd->mix evap 4. Evaporate Solvents (Rotovap) mix->evap dry 5. Dry Solid Powder (Vacuum Oven) evap->dry complex Solid this compound:CD Inclusion Complex dry->complex dissolve_final Dissolve Complex in Aqueous Buffer complex->dissolve_final

Caption: Workflow for preparing a water-soluble this compound-cyclodextrin complex.

Protocol 2: Formulation of this compound into Liposomes (Thin-Film Hydration Method)

This protocol outlines the steps to encapsulate this compound within the bilayer of liposomes for stable aqueous dispersion.

  • Lipid Selection: Choose a lipid composition. A common starting point is a mixture of a primary phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and cholesterol at a molar ratio of approximately 2:1 to enhance membrane stability.

  • Dissolution: Weigh the desired amounts of the chosen lipids and this compound. Dissolve all components in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature to evaporate the organic solvent, resulting in a thin, dry lipid film on the flask's inner surface.

  • Hydration: Add the aqueous buffer of your choice to the flask. Agitate the flask (e.g., by vortexing or shaking) at a temperature above the lipid transition temperature. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs) that encapsulate this compound in their membranes.

  • Sizing (Optional but Recommended): To obtain a more uniform particle size distribution (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any non-encapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Usage: The resulting liposomal suspension contains this compound stably dispersed and is ready for use in experiments.

Diagram 3: Schematic of a this compound-Loaded Liposome

G cluster_liposome Liposome cluster_bilayer Lipid Bilayer outer_layer inner_layer label_core Aqueous Core inner_layer->label_core b1 label_this compound This compound (in bilayer) b1->label_this compound b2 b3 b4 b5 b6 b7 b8

Caption: this compound partitioned within the liposome's hydrophobic lipid bilayer.

References

Minimizing matrix effects in Batilol quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Batilol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of the quantification method.[1][4] In complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683), proteins, and salts are common causes of matrix effects.

Q2: What are the primary sources of matrix effects in bioanalytical LC-MS methods?

A2: The primary sources of matrix effects are endogenous and exogenous components within the biological sample. Phospholipids are a major contributor to ion suppression in bioanalysis due to their high abundance in plasma and their tendency to co-extract with analytes of interest. Other sources include proteins, salts, anticoagulants, and co-administered drugs. These components can interfere with the ionization process in the mass spectrometer's ion source.

Q3: How can I assess the presence and extent of matrix effects in my this compound assay?

A3: The presence of matrix effects should be thoroughly evaluated during method development. The most common method for quantitative assessment is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always effective in compensating for matrix effects?

A4: While a SIL-IS is considered the gold standard for compensating for matrix effects, it may not always be a perfect solution. For a SIL-IS to be effective, it must co-elute and experience the same degree of matrix effect as the analyte. However, differences in retention times, even slight ones caused by the deuterium (B1214612) isotope effect, can lead to differential ion suppression between the analyte and the SIL-IS, potentially affecting the accuracy of the results. It is also important to note that a SIL-IS can help compensate for signal variability but may not overcome a significant loss in sensitivity due to severe ion suppression.

Troubleshooting Guides

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of this compound quantification between different plasma lots. Relative Matrix Effect: Variations in the composition of endogenous components between different lots of the biological matrix.1. Evaluate Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix. 2. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for lot-to-lot variability.
Low signal intensity or poor sensitivity for this compound. Ion Suppression: Co-eluting matrix components, particularly phospholipids, are likely suppressing the ionization of this compound.1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the suppression zone. 2. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using HybridSPE plates. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent peak shapes for this compound. Matrix-Induced Chromatographic Effects: High concentrations of matrix components can affect peak shape. Additionally, certain phospholipids can interact with LC system components.1. Optimize Sample Cleanup: Reduce the amount of matrix components being injected onto the column through more effective sample preparation. 2. Use Biocompatible LC Systems: For analytes prone to interaction, using LC systems with PEEK-lined components can improve peak shape and recovery.
Calibration curve is non-linear. Detector Saturation or Matrix Effects: High concentrations can lead to detector saturation, while matrix effects can also cause non-linearity.1. Extend Calibration Range: Ensure the concentration range is appropriate for the detector's linear dynamic range. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 3. Standard Addition Method: For samples with highly variable matrices, the method of standard additions can be employed to correct for matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Process a blank biological matrix sample (e.g., plasma) using the developed sample preparation method without adding the analyte or internal standard.

  • Prepare Spiked Matrix Sample (Set A): To the blank matrix extract from step 1, add this compound and the internal standard at a known concentration (e.g., low, medium, and high QC levels).

  • Prepare Neat Solution (Set B): Prepare a solution of this compound and the internal standard in the reconstitution solvent at the same concentration as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak areas.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
  • Conditioning: Condition a suitable SPE cartridge (e.g., a reverse-phase polymer-based sorbent) with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A specific wash step with a solvent designed to elute phospholipids while retaining the analyte can be incorporated.

  • Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound Quantification

Sample Preparation MethodMean Matrix Factor (MF)% RSD of MF (n=6 lots)Analyte Recovery (%)
Protein Precipitation (Acetonitrile)0.4518.595
Liquid-Liquid Extraction (MTBE)0.829.288
Solid-Phase Extraction (Reverse-Phase)0.954.192
HybridSPE-Phospholipid Removal1.022.593

This table presents illustrative data to demonstrate the typical performance of different sample preparation methods in minimizing matrix effects.

Visualizations

Workflow_for_Matrix_Effect_Minimization cluster_0 Phase 1: Method Development cluster_1 Phase 2: Troubleshooting & Optimization A Initial LC-MS/MS Method for this compound B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect Acceptable? B->C D Optimize Sample Preparation (e.g., SPE, LLE, PLR) C->D No E Optimize Chromatography (Separate Analyte from Suppression Zones) C->E No F Incorporate Stable Isotope-Labeled IS C->F No G Validated Method C->G Yes D->B Re-evaluate E->B Re-evaluate F->B Re-evaluate

Caption: Workflow for identifying and minimizing matrix effects in this compound quantification.

Signaling_Pathway cluster_causes Sources of Matrix Effect cluster_effects Impact on LC-MS Signal cluster_results Consequences for Quantification Phospholipids Phospholipids Ionization This compound Ionization in ESI Source Phospholipids->Ionization Interfere with Salts Salts & Buffers Salts->Ionization Alter droplet properties Proteins Endogenous Proteins Proteins->Ionization Contaminate source Metabolites Metabolites & Co-medications Metabolites->Ionization Compete for charge Suppression Ion Suppression Ionization->Suppression Enhancement Ion Enhancement Ionization->Enhancement Inaccuracy Inaccurate Results Suppression->Inaccuracy Imprecision Poor Precision Suppression->Imprecision Sensitivity Reduced Sensitivity Suppression->Sensitivity Enhancement->Inaccuracy Enhancement->Imprecision

References

Technical Support Center: Best Practices for Long-Term Storage of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of Batilol. Adherence to these guidelines is critical for maintaining the stability, purity, and experimental validity of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and potential issues related to the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment. When stored properly, this compound is expected to be stable for over three years. For short-term storage, such as a few days to weeks, 0 - 4°C is acceptable.

Q2: I received this compound at ambient temperature. Is it still viable?

Yes, this compound is stable enough for a few weeks during standard shipping conditions at ambient temperature. Upon receipt, it is crucial to transfer it to the recommended long-term storage conditions (-20°C) as soon as possible.

Q3: How should I store this compound once it is in solution?

This compound solutions, typically prepared in DMSO, should also be stored under specific conditions to ensure stability. For long-term storage of stock solutions (months), it is recommended to store them at -20°C. For short-term storage (days to weeks), 0 - 4°C is suitable.

Q4: My this compound powder appears clumpy. Is it still usable?

Clumping of the powder may indicate exposure to moisture. While this does not necessarily mean the compound has degraded, it is advisable to perform a purity check before use. Storing this compound in a desiccator can help prevent moisture absorption.

Q5: I've noticed a change in the color of my this compound powder/solution. What should I do?

A change in color can be an indicator of degradation. It is strongly recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or GC, before proceeding with any experiments.

Q6: How can I check the purity of my this compound after long-term storage?

The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are common methods for determining the purity of chemical compounds. A detailed protocol for purity assessment is provided in the "Experimental Protocols" section of this guide.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability information for this compound.

FormStorage ConditionDurationExpected StabilityReference
Solid -20°C, dry, darkLong-term (months to years)> 3 years
0 - 4°C, dry, darkShort-term (days to weeks)Stable
Ambient TemperatureShipping (few weeks)Stable
In Solvent (DMSO) -80°CLong-term (up to 1 year)Stable
-20°CLong-term (months)Stable
0 - 4°CShort-term (days to weeks)Stable

Experimental Protocols

Protocol for Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It is recommended to optimize the method for your specific instrumentation and experimental needs.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • C18 reverse-phase HPLC column

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

3. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v).

  • Degas the mobile phase before use.

4. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as DMSO, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector Wavelength: 210 nm (this compound lacks a strong chromophore, so low UV may be necessary)

6. Data Analysis:

  • Integrate the peak areas from the chromatogram.

  • Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

G cluster_troubleshooting Troubleshooting this compound Storage Issues start Start: this compound Storage Concern issue Identify the Issue start->issue clumping Powder is Clumpy issue->clumping Visual Inspection of Solid discoloration Discoloration Observed issue->discoloration Visual Inspection of Solid/Solution solution_precipitate Precipitate in Solution issue->solution_precipitate Visual Inspection of Solution purity_check Perform Purity Check (e.g., HPLC) clumping->purity_check discoloration->purity_check warm_sonicate Gently Warm and Sonicate Solution solution_precipitate->warm_sonicate pass Purity Acceptable? purity_check->pass use Proceed with Experiment pass->use Yes discard Discard and Obtain New Stock pass->discard No redissolve Does it Redissolve? warm_sonicate->redissolve redissolve->purity_check No redissolve->use Yes

Caption: A logical workflow for troubleshooting common issues encountered during the storage of this compound.

G cluster_degradation Potential Degradation Pathway of this compound This compound This compound (3-(octadecyloxy)propane-1,2-diol) oxidation Oxidation (e.g., exposure to air, peroxides) This compound->oxidation Stress Condition hydrolysis Hydrolysis (e.g., acidic or basic conditions) This compound->hydrolysis Stress Condition oxidized_products Oxidized Degradation Products (e.g., aldehydes, ketones) oxidation->oxidized_products Leads to hydrolyzed_products Hydrolysis Products (Glycerol and Stearyl Alcohol) hydrolysis->hydrolyzed_products Leads to

Validation & Comparative

A Comparative Guide: Batilol vs. Chimyl Alcohol in Stimulating Hematopoiesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol (batyl alcohol) and chimyl alcohol are naturally occurring alkoxyglycerols, ether lipids found in hematopoietic organs such as the bone marrow, spleen, and liver.[1][2] For decades, this compound has been investigated for its role in stimulating hematopoiesis, the process of blood cell formation. Recent research has shed light on the biological activities of chimyl alcohol, suggesting a potential, albeit mechanistically distinct, role in influencing hematopoietic processes. This guide provides a comprehensive comparison of the available experimental data on this compound and chimyl alcohol in the context of hematopoietic stimulation, offering valuable insights for researchers and professionals in drug development.

Comparative Analysis of Hematopoietic Effects

Direct comparative studies on the hematopoietic stimulating effects of this compound and chimyl alcohol are not available in the current scientific literature. However, a comparative overview can be synthesized from individual studies on each compound and the broader class of alkylglycerols.

This compound (Batyl Alcohol)

This compound has a longer history of investigation, with early studies dating back to the 1950s demonstrating its capacity to stimulate hematopoiesis.[3] Reviews of the literature indicate that this compound and other alkylglycerols have been shown to promote erythropoiesis (red blood cell production), thrombocytosis (platelet production), and granulocytosis (granulocyte production) in animal models.[2]

The proposed mechanism for this compound's hematopoietic activity centers on its role as a precursor for Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological processes, including the stimulation of bone marrow cell lines.[1]

Chimyl Alcohol

Research specifically investigating the hematopoietic stimulating properties of chimyl alcohol is limited. However, a 2022 study has provided crucial insights into its biological activity, demonstrating that chimyl alcohol exhibits proinflammatory and cell-proliferative effects in both in vivo and in vitro models.

The study revealed that chimyl alcohol enhances the proliferation of cells in the mouse spleen and activates macrophages. This proinflammatory activity is significant because of the well-established link between inflammation and hematopoiesis. Inflammatory signals can mobilize hematopoietic stem and progenitor cells (HSPCs) and influence their differentiation, suggesting an indirect mechanism by which chimyl alcohol could stimulate hematopoiesis.

Quantitative Data Summary

The following tables summarize the available quantitative data from experimental studies on this compound and chimyl alcohol. It is important to note that the data for this compound is derived from reviews of older studies, and specific quantitative values are not always detailed in these summaries. The data for chimyl alcohol is from a recent, specific study.

Table 1: Hematopoietic Effects of this compound (from literature reviews)

ParameterSpecies/ModelEffectReference
Erythrocyte CountAnimal ModelsIncreased
Platelet CountAnimal ModelsIncreased
Granulocyte CountAnimal ModelsIncreased

Table 2: Proinflammatory and Proliferative Effects of Chimyl Alcohol

ParameterModelTreatmentResultReference
Cell ProliferationMouse SpleenChimyl AlcoholEnhanced
CD86 Expression (Proinflammatory marker)Mouse SpleenChimyl AlcoholIncreased
Reactive Oxygen Species (ROS) ProductionRAW 264.7 MacrophagesChimyl AlcoholIncreased
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesChimyl AlcoholIncreased
Lysosome ActivityRAW 264.7 MacrophagesChimyl AlcoholIncreased

Experimental Protocols

This compound Hematopoiesis Stimulation (General Protocol from Reviews)
  • Animal Model: Typically, rodent models (e.g., rats, mice) were used.

  • Administration: this compound was administered orally or via injection.

  • Hematological Analysis: Blood samples were collected at specified time points.

  • Cell Counting: Erythrocyte, platelet, and granulocyte counts were determined using standard hematological techniques of the era (e.g., hemocytometer).

  • Bone Marrow Analysis: In some studies, bone marrow smears may have been prepared and analyzed for cellularity and precursor cell populations.

Chimyl Alcohol Proinflammatory and Proliferative Effects (Adapted from Kiseleva et al., 2022)

In Vivo Mouse Model

  • Animals: BALB/c mice.

  • Treatment: Mice were intraperitoneally injected with chimyl alcohol (in a saline solution with Tween-80) at a dose of 50 mg/kg for 7 days. Control animals received the vehicle.

  • Spleen Analysis: Spleens were harvested, weighed, and processed for flow cytometry to analyze cell surface markers (e.g., CD86) and cell proliferation (e.g., using BrdU incorporation or Ki-67 staining).

In Vitro Macrophage Model

  • Cell Line: RAW 264.7 mouse macrophage cell line.

  • Treatment: Cells were cultured with varying concentrations of chimyl alcohol.

  • Cytotoxicity Assay: MTT assay was used to determine the non-toxic concentration range of chimyl alcohol.

  • ROS/NO/Lysosome Activity: Specific fluorescent probes were used to measure the production of reactive oxygen species, nitric oxide, and lysosomal activity via flow cytometry or fluorescence microscopy.

Signaling Pathways and Mechanisms

Proposed Signaling Pathway for this compound-Induced Hematopoiesis

The primary proposed mechanism for this compound's hematopoietic effect is through its conversion to Platelet-Activating Factor (PAF).

Batilol_Pathway This compound This compound Metabolism Metabolic Conversion This compound->Metabolism PAF Platelet-Activating Factor (PAF) Metabolism->PAF HSPC Hematopoietic Stem and Progenitor Cells (HSPCs) PAF->HSPC Stimulation Proliferation Proliferation and Differentiation HSPC->Proliferation BloodCells Mature Blood Cells (Erythrocytes, Platelets, Granulocytes) Proliferation->BloodCells Chimyl_Alcohol_Pathway ChimylAlcohol Chimyl Alcohol Macrophages Macrophages ChimylAlcohol->Macrophages Activation Proinflammatory Proinflammatory Response (ROS, NO, Cytokines) Macrophages->Proinflammatory HSPC Hematopoietic Stem and Progenitor Cells (HSPCs) Proinflammatory->HSPC Signaling Mobilization Mobilization and Differentiation HSPC->Mobilization Hematopoiesis Stimulated Hematopoiesis Mobilization->Hematopoiesis Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis AnimalModel Animal Model (e.g., Mice) Treatment Administer this compound or Chimyl Alcohol AnimalModel->Treatment BloodCollection Serial Blood Collection Treatment->BloodCollection BoneMarrow Bone Marrow Aspiration Treatment->BoneMarrow CBC Complete Blood Count (CBC) BloodCollection->CBC BM_Analysis Cellularity and Progenitor Analysis BoneMarrow->BM_Analysis CellCulture HSPC or Macrophage Cell Culture CompoundTreatment Treat with this compound or Chimyl Alcohol CellCulture->CompoundTreatment ProliferationAssay Proliferation Assay (e.g., MTT, BrdU) CompoundTreatment->ProliferationAssay DifferentiationAssay Differentiation Assay (e.g., Flow Cytometry for Lineage Markers) CompoundTreatment->DifferentiationAssay SignalingAssay Signaling Pathway Analysis (e.g., Western Blot, qPCR) CompoundTreatment->SignalingAssay

References

Comparative Analysis of Batylol and Selachyl Alcohol on Membrane Fluidity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid molecules on cell membrane dynamics is paramount. This guide provides a comparative analysis of two naturally occurring alkylglycerols, batylol and selachyl alcohol, and their impact on membrane fluidity. While direct comparative quantitative data is limited, this guide synthesizes established principles of lipid biochemistry and available research on ether lipids to offer a comprehensive overview.

Introduction to Batylol and Selachyl Alcohol

Batylol and selachyl alcohol are 1-O-alkylglycerols, a class of ether lipids found in various natural sources, including shark liver oil.[1][2] These molecules are incorporated into cellular membranes, where they can influence the physical properties and biological functions of the membrane.[3][4] The primary structural difference between batylol and selachyl alcohol lies in the saturation of their 18-carbon alkyl chain. Batylol possesses a saturated stearyl (C18:0) chain, while selachyl alcohol has a monounsaturated oleyl (C18:1) chain.[1] This seemingly subtle distinction has significant implications for their packing within the lipid bilayer and, consequently, on membrane fluidity.

Structural Comparison

FeatureBatylolSelachyl Alcohol
Chemical Name (2S)-3-(octadecyloxy)propane-1,2-diol(2S)-3-[(9Z)-octadec-9-en-1-yloxy]propane-1,2-diol
Alkyl Chain C18:0 (Stearyl)C18:1 (Oleyl)
Saturation SaturatedMonounsaturated
Structure Linear, flexible chainKinked chain due to cis double bond

Impact on Membrane Fluidity: A Comparative Overview

Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins, influencing cellular processes such as signal transduction, transport, and enzyme activity. The degree of packing of lipid acyl chains is a major determinant of membrane fluidity.

Batylol (Saturated C18:0 Chain): The linear, saturated alkyl chain of batylol allows for tight packing with neighboring lipid molecules within the membrane. This increased van der Waals interaction leads to a more ordered and less fluid (more rigid) membrane state.

Selachyl Alcohol (Monounsaturated C18:1 Chain): The cis-double bond in the oleyl chain of selachyl alcohol introduces a permanent "kink." This kink disrupts the uniform packing of the lipid chains, creating more space between molecules and reducing the van der Waals forces. Consequently, the incorporation of selachyl alcohol is expected to increase membrane fluidity, making the membrane more disordered and dynamic.

Qualitative Comparison of Effects on Membrane Fluidity
ParameterBatylol (C18:0)Selachyl Alcohol (C18:1)Rationale
Lipid Packing Tightly PackedLoosely PackedThe saturated chain of batylol allows for closer association with other lipids, while the kink in selachyl alcohol's chain increases intermolecular distance.
Membrane Order IncreasesDecreasesTighter packing leads to a more ordered, gel-like state. Looser packing results in a more disordered, liquid-crystalline state.
Membrane Fluidity DecreasesIncreasesIncreased order corresponds to decreased fluidity (increased viscosity). Decreased order corresponds to increased fluidity (decreased viscosity).

Experimental Protocols for Assessing Membrane Fluidity

Fluorescence Anisotropy

Fluorescence anisotropy is a widely used technique to measure membrane fluidity. It relies on the rotational diffusion of a fluorescent probe embedded in the lipid bilayer.

Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative trimethylamino-DPH (TMA-DPH), is incorporated into the membrane. The sample is excited with polarized light, and the polarization of the emitted light is measured. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization of the emitted light and thus lower anisotropy values. Conversely, in a more rigid membrane, the probe's rotation is restricted, resulting in higher anisotropy.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare liposomes or cell cultures B Incubate with Batilol or Selachyl Alcohol A->B C Incorporate fluorescent probe (e.g., DPH) B->C D Excite with vertically polarized light C->D E Measure parallel and perpendicular emission intensities D->E F Calculate fluorescence anisotropy (r) E->F G Compare anisotropy values F->G H Conclusion G->H Lower 'r' indicates higher fluidity G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare liposomes or cell cultures B Incubate with this compound or Selachyl Alcohol A->B C Label with Laurdan B->C D Excite Laurdan (e.g., at 350 nm) C->D E Measure emission intensities at ~440 nm and ~490 nm D->E F Calculate Generalized Polarization (GP) value E->F G Compare GP values F->G H Conclusion G->H Lower GP indicates higher fluidity G cluster_compounds Alkylglycerols Batylol Batylol (Saturated) Membrane Incorporation into Cell Membrane Batylol->Membrane Selachyl Selachyl Alcohol (Unsaturated) Selachyl->Membrane Fluidity Alteration of Membrane Fluidity Membrane->Fluidity PAF Precursor for Platelet-Activating Factor (PAF) Membrane->PAF Protein Modulation of Membrane Protein Function (Receptors, Enzymes) Fluidity->Protein Signaling Downstream Signaling Cascades Protein->Signaling Inflammation Inflammatory Response PAF->Inflammation

References

Current Scientific Evidence Does Not Support In Vivo Anti-inflammatory Properties of Batilol

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the premise of validating its anti-inflammatory effects, the existing body of scientific research does not support the classification of Batilol (also known as batyl alcohol) as an anti-inflammatory agent. In fact, available evidence suggests that this compound and its related compounds may exhibit pro-inflammatory or immunostimulatory properties.

A comprehensive review of in vivo studies reveals a lack of data demonstrating that this compound reduces inflammation. Instead, chemical and pharmacological resources explicitly describe Batyl alcohol as an "inflammatory agent"[1]. This characterization is further substantiated by studies on structurally similar alkylglycerols, such as chimyl alcohol, which have been shown to possess pro-inflammatory activity both in vivo and in vitro[2][3]. Research on chimyl alcohol indicates that it promotes the activation of immune processes[2][3].

While the majority of evidence points towards a pro-inflammatory or immunostimulatory role, one study presents a more nuanced picture within a specific disease context. Research in mouse models of atherosclerosis, a chronic inflammatory disease, found that dietary supplementation with this compound attenuated the development of atherosclerotic plaques. The proposed mechanism in this study is not a direct anti-inflammatory action, but rather the role of this compound as a precursor for plasmalogens. The enrichment of these phospholipids (B1166683) is suggested to offer protection against oxidative stress and inflammation, which are key factors in atherosclerosis. It is important to note that this is an indirect effect observed in a complex disease model and does not categorize this compound as a primary anti-inflammatory compound.

Another study investigated the effects of oral this compound supplementation in a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a genetic disorder characterized by deficient plasmalogen biosynthesis. In these mice, this compound treatment rescued decreased cardiac conduction, but the study did not examine inflammatory markers.

Given the current scientific literature, it is not possible to validate the anti-inflammatory properties of this compound in vivo. The direct evidence available points towards this compound being an inflammatory or immunostimulatory agent. The beneficial effects observed in an atherosclerosis model are attributed to an indirect mechanism related to plasmalogen synthesis rather than a direct anti-inflammatory effect.

Therefore, the creation of a comparison guide with experimental data, protocols, and visualizations validating the in vivo anti-inflammatory properties of this compound is not feasible. Researchers, scientists, and drug development professionals should be aware of the prevailing evidence suggesting a pro-inflammatory role for this compound. Further research would be required to explore any potential context-dependent anti-inflammatory effects.

References

Cross-Validation of Analytical Methods for Batilol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Batilol, a glycerol (B35011) ether with potential therapeutic applications, is crucial for research and throughout the drug development process. The selection of a suitable analytical method is a critical decision that impacts data quality and study outcomes. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the performance characteristics of each method and provides detailed experimental protocols to aid in method selection and cross-validation, ensuring data integrity and consistency across different analytical platforms.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters for the three analytical methods. This data, compiled from established validation principles and analysis of structurally similar compounds, is essential for selecting the most suitable method based on specific analytical requirements such as desired sensitivity, sample matrix, and throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.998>0.999>0.999
Limit of Quantification (LOQ) ~10-50 ng/mL~1-10 ng/mL~0.05-1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 5%
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Derivatization Required NoYesNo

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of related polar compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine analysis and quality control due to its robustness and high throughput.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, formulation), add an internal standard.

  • Perform liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity. A derivatization step is necessary to increase the volatility of the polar this compound molecule.

1. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction as described for the HPLC method.

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Incubate at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Evaporate the excess derivatization reagent and reconstitute the sample in 100 µL of hexane.

2. GC-MS Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-TMS derivative.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for samples with complex matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject directly or after evaporation and reconstitution in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B, increasing to elute this compound, and then re-equilibrating the column.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Mandatory Visualization

A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing and validating different analytical techniques for this compound.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol Development cluster_validation 2. Individual Method Validation cluster_cross_validation 3. Cross-Validation Study cluster_analysis 4. Data Analysis & Comparison P1 Define Acceptance Criteria (e.g., ICH Guidelines) P2 Develop Standard Operating Procedures (SOPs) P1->P2 V1 HPLC-UV Validation (Linearity, Accuracy, Precision) P2->V1 V2 GC-MS Validation (Linearity, Accuracy, Precision) P2->V2 V3 LC-MS/MS Validation (Linearity, Accuracy, Precision) P2->V3 CV2 Analyze Samples by Reference Method V1->CV2 CV3 Analyze Same Samples by Comparator Method(s) V2->CV3 V3->CV3 CV1 Prepare Quality Control (QC) and Incurred Samples CV1->CV2 CV1->CV3 DA1 Statistical Comparison of Results (e.g., Bland-Altman Plot) CV2->DA1 CV3->DA1 DA2 Assess Bias and Agreement Between Methods DA1->DA2 DA3 Final Report and Method Selection DA2->DA3

Caption: Workflow for the cross-validation of analytical methods for this compound.

The logical progression for ensuring data integrity across different analytical platforms is depicted in the signaling pathway diagram below.

DataIntegrityPathway Start Method Selection Validation Individual Method Validation Start->Validation Primary Choice CrossValidation Cross-Validation Validation->CrossValidation If Multiple Methods or Sites ReliableData Reliable & Consistent Quantitative Data Validation->ReliableData Single Method Scenario CrossValidation->ReliableData Ensures Comparability

Caption: Logical pathway to ensure data integrity in this compound analysis.

In Vivo Comparison of Synthetic Versus Natural Batilol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of synthetic versus natural batilol, supported by available experimental data. While direct comparative in vivo studies are limited, this document synthesizes existing research to highlight key differences in composition, potential biological activity, and relevant signaling pathways.

Compositional Differences: Natural vs. Synthetic this compound

The primary distinction between natural and synthetic this compound lies in their chemical composition and purity. Natural this compound, predominantly sourced from shark liver oil, is part of a mixture of alkylglycerols. In contrast, synthetic this compound is a highly purified compound.

Table 1: Compositional Overview of Natural and Synthetic this compound

FeatureNatural this compound (from Shark Liver Oil)Synthetic this compound
Primary Constituent This compound (1-O-octadecyl-sn-glycerol)This compound (1-O-octadecyl-sn-glycerol)
Purity Variable; part of a complex mixtureHigh purity (typically ≥98%)
Other Components Other alkylglycerols (e.g., chimyl and selachyl alcohol), squalene, pristane, fatty acidsMinimal impurities from the synthesis process

In Vivo Performance and Biological Activity

A key area of investigation is the role of this compound and other alkylglycerols in modulating inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, involving key kinases like ERK, JNK, and p38, is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.

One study investigated the effects of different alkylglycerols, including batyl alcohol (BA), on high-fat diet-induced obesity and insulin (B600854) resistance in mice. A significant finding from this research was the differential effect of batyl alcohol on MAPK signaling in mouse adipocyte cultures when stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Table 2: Effect of Batyl Alcohol on LPS-Mediated MAPK Phosphorylation in Mouse Adipocytes

Treatment GroupJNK Phosphorylation (Relative to LPS control)ERK Phosphorylation (Relative to LPS control)
Batyl Alcohol (10 µM) + LPSIncreasedIncreased

Data synthesized from a study on the effects of alkylglycerols on diet-induced obesity and insulin resistance[1]. The study utilized individual, likely synthetic, alkylglycerols to discern their specific effects.

These findings suggest that this compound can modulate inflammatory responses by influencing the JNK and ERK signaling pathways. It is important to note that this effect was observed in the context of an inflammatory challenge (LPS stimulation)[1].

Signaling Pathways

This compound in the Plasmalogen Synthesis Pathway

This compound is a crucial precursor in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) that are integral components of cell membranes, particularly in the nervous and cardiovascular systems. The synthesis begins in the peroxisomes and is completed in the endoplasmic reticulum.

Plasmalogen_Synthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS One_Alkyl_2_Acyl_Glycerol_3P 1-Alkyl-2-acyl-glycerol-3-P Alkyl_DHAP->One_Alkyl_2_Acyl_Glycerol_3P Acyl/alkyl-DHAP reductase, Acyltransferase Fatty_Alcohol Fatty Alcohol (e.g., from this compound) Fatty_Alcohol->Alkyl_DHAP One_Alkyl_2_Acyl_Glycerol 1-Alkyl-2-acyl-glycerol One_Alkyl_2_Acyl_Glycerol_3P->One_Alkyl_2_Acyl_Glycerol Phosphatase Plasmanyl_Ethanolamine Plasmanylethanolamine One_Alkyl_2_Acyl_Glycerol->Plasmanyl_Ethanolamine Ethanolamine phosphotransferase Plasmalogen Plasmalogen Plasmanyl_Ethanolamine->Plasmalogen Desaturase

Caption: this compound as a precursor in the plasmalogen synthesis pathway.

This compound's Influence on the MAPK Signaling Pathway

As indicated by in vitro data from mouse adipocytes, this compound can modulate the MAPK signaling pathway, specifically leading to an increase in the phosphorylation of JNK and ERK in the presence of an inflammatory stimulus. This suggests a role for this compound in inflammatory signaling.

MAPK_Signaling This compound This compound JNK JNK This compound->JNK Increases phosphorylation ERK ERK This compound->ERK Increases phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK Raf Raf TLR4->Raf MKK4_7 MKK4/7 MEKK->MKK4_7 MKK4_7->JNK Inflammatory_Response Inflammatory Response JNK->Inflammatory_Response MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK ERK->Inflammatory_Response

References

A Head-to-Head Comparison of Batilol and Chimyl Alcohol on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batilol and chimyl alcohol, both naturally occurring alkylglycerols, are precursors in the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) essential for cellular membrane structure and function.[1][2] While structurally similar, emerging evidence suggests these compounds may exert distinct effects on lipid metabolism. This guide provides a comparative analysis of the current experimental data on the impacts of this compound and chimyl alcohol on key aspects of lipid metabolism, offering valuable insights for researchers in metabolic diseases and drug development.

Quantitative Data on Lipid Parameters

Direct head-to-head comparative studies on the effects of this compound and chimyl alcohol on lipid profiles are limited. However, individual studies on these and other structurally related alkylglycerols provide preliminary data for comparison.

ParameterThis compound (Batyl Alcohol)Chimyl AlcoholSelachyl Alcohol (a related alkylglycerol)Reference
Serum Triglycerides No significant change reported in the available study.Data not available in direct studies.Decreased in high-fat diet-fed mice with high-dose supplementation.[3][4]
Serum Cholesterol No significant change reported in the available study.Data not available in direct studies.Decreased in high-fat diet-fed mice with high-dose supplementation.[3]
Fasting Insulin (B600854) Increased in high-fat diet-fed mice with high-dose supplementation.Data not available.Decreased in high-fat diet-fed mice with high-dose supplementation.
Body Weight No significant change reported.Data not available.Decreased in high-fat diet-fed mice with high-dose supplementation.
Leptin Data not available.Data not available.Decreased serum levels in high-fat diet-fed mice with high-dose supplementation.
Adiponectin Alkylglycerols as a class have been shown to modify leptin/adiponectin production.Alkylglycerols as a class have been shown to modify leptin/adiponectin production.Data not available.

Note: The data for this compound is derived from a study on mice fed a high-fat diet. The lack of direct comparative data for chimyl alcohol highlights a significant research gap. The data for selachyl alcohol is included to provide a broader context for the potential effects of different alkylglycerols.

Signaling Pathways

This compound and chimyl alcohol are integral to the plasmalogen biosynthesis pathway, which is initiated in the peroxisomes and completed in the endoplasmic reticulum. By entering this pathway, they can influence the cellular lipid composition.

Plasmalogen_Biosynthesis_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl-CoA Acyl_DHAP Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS Fatty Alcohol Alkyl_DHAP Alkyl-DHAP AGPS->Alkyl_DHAP Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P NADPH -> NADP+ AGPAT AGPAT Alkyl_G3P->AGPAT Acyl-CoA Alkyl_Acyl_GPA 1-Alkyl-2-Acyl-GPA AGPAT->Alkyl_Acyl_GPA PAP PAP Alkyl_Acyl_GPA->PAP Alkyl_Acyl_Glycerol 1-Alkyl-2-Acyl-Glycerol PAP->Alkyl_Acyl_Glycerol EPT EPT/CPT Alkyl_Acyl_Glycerol->EPT CDP-Ethanolamine/ CDP-Choline Plasmanyl_PE_PC Plasmanylethanolamine/ Plasmanylcholine EPT->Plasmanyl_PE_PC Desaturase Desaturase Plasmanyl_PE_PC->Desaturase Plasmalogen Plasmalogen (PE/PC) Desaturase->Plasmalogen This compound This compound/ Chimyl Alcohol This compound->Alkyl_Acyl_Glycerol Enters Pathway

Caption: Plasmalogen Biosynthesis Pathway highlighting the entry point for this compound and Chimyl Alcohol.

While direct evidence linking this compound and chimyl alcohol to the master regulators of lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), is currently scarce, their role as precursors in lipid synthesis suggests a potential for indirect influence on these pathways through alterations in the cellular lipid pool. Further research is warranted to explore these potential connections.

Experimental Protocols

The following are generalized protocols for key experiments used to assess lipid metabolism. These can be adapted for studies involving this compound and chimyl alcohol.

In Vitro: Measurement of Triglyceride Accumulation in Hepatocytes

This protocol outlines a method to quantify intracellular triglyceride levels in cultured liver cells, which can be used to assess the direct effects of this compound or chimyl alcohol on hepatic lipid storage.

Workflow:

Triglyceride_Accumulation_Workflow A 1. Culture Hepatocytes B 2. Treat with this compound/ Chimyl Alcohol A->B C 3. Cell Lysis B->C D 4. Lipid Extraction C->D E 5. Triglyceride Quantification (Colorimetric/Fluorometric Assay) D->E F 6. Data Analysis E->F

Caption: Experimental workflow for measuring triglyceride accumulation in hepatocytes.

Methodology:

  • Cell Culture: Plate hepatocytes (e.g., HepG2 cell line or primary hepatocytes) in appropriate culture vessels and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound or chimyl alcohol (and a vehicle control) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Lipid Extraction: Extract total lipids from the cell lysate using a method such as the Folch procedure, which involves a chloroform/methanol solvent system.

  • Triglyceride Quantification: Quantify the triglyceride content in the lipid extracts using a commercial colorimetric or fluorometric assay kit.

  • Data Normalization: Normalize the triglyceride levels to the total protein concentration of the cell lysate.

In Vivo: Assessment of Plasma Lipid Profile in a Rodent Model

This protocol describes a general procedure for evaluating the systemic effects of this compound or chimyl alcohol on lipid metabolism in a mouse or rat model.

Workflow:

In_Vivo_Lipid_Profile_Workflow A 1. Acclimatize Animals B 2. Administer this compound/ Chimyl Alcohol (e.g., oral gavage) A->B C 3. Collect Blood Samples B->C D 4. Isolate Plasma C->D E 5. Measure Lipid Parameters (TC, TG, HDL, LDL) D->E F 6. Statistical Analysis E->F

Caption: Workflow for in vivo assessment of plasma lipid profiles.

Methodology:

  • Animal Model: Utilize a suitable rodent model, such as C57BL/6J mice, which are commonly used in metabolic studies. Consider using a diet-induced obesity model (high-fat diet) to challenge the lipid metabolism system.

  • Administration: Administer this compound or chimyl alcohol to the animals via an appropriate route, such as oral gavage, for a predetermined period. Include a vehicle control group.

  • Blood Collection: At the end of the treatment period, collect blood samples from the animals after a fasting period.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Lipid Analysis: Measure the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol in the plasma using commercially available enzymatic assay kits.

  • Statistical Analysis: Perform statistical analysis to compare the lipid profiles of the treatment groups with the control group.

Conclusion and Future Directions

The available data, although not from direct head-to-head studies, suggests that different alkylglycerols may have varying effects on lipid metabolism. While high-dose selachyl alcohol has been shown to improve several lipid parameters in a preclinical model, high-dose this compound was associated with an increase in fasting insulin, a marker of insulin resistance. The effects of chimyl alcohol on these specific parameters remain to be elucidated.

The primary mechanism of action for both this compound and chimyl alcohol appears to be their role as precursors in the plasmalogen biosynthesis pathway. However, their potential to modulate key lipid-regulating signaling pathways like PPAR and SREBP warrants further investigation.

To provide a definitive comparison, future research should focus on direct head-to-head studies of this compound and chimyl alcohol, assessing a comprehensive panel of lipid and metabolic parameters in relevant in vitro and in vivo models. Such studies will be crucial for understanding their distinct biological activities and for guiding their potential therapeutic applications in metabolic diseases.

References

Validation of Batilol's role in rescuing ether phospholipid deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the efficacy of batilol and other therapeutic alternatives in restoring ether phospholipid levels and function, supported by preclinical and clinical data.

For researchers, scientists, and drug development professionals investigating ether phospholipid deficiencies, particularly the rare genetic disorder Rhizomelic Chondrodysplasia Punctata (RCDP), this compound has emerged as a promising therapeutic agent. This guide provides a detailed comparison of this compound with other potential treatments, presenting supporting experimental data, detailed methodologies, and visualizations of the key biological pathways involved.

Ether phospholipids (B1166683), including plasmalogens, are crucial components of cellular membranes, playing vital roles in membrane structure, signal transduction, and protection against oxidative stress.[1] Genetic defects in the biosynthesis of these lipids lead to severe developmental disorders like RCDP, characterized by skeletal abnormalities, cataracts, and profound growth and psychomotor delays.[2] The primary biochemical hallmark of RCDP is a marked deficiency in plasmalogens.[3]

The Therapeutic Rationale for this compound

The biosynthesis of ether phospholipids begins in the peroxisomes. In RCDP, mutations in genes such as PEX7, GNPAT, and AGPS disrupt the initial steps of this pathway, leading to an inability to produce sufficient levels of plasmalogens.[4] this compound, a simple alkylglycerol, can be utilized by cells to bypass these early, defective enzymatic steps. Once inside the cell, this compound is phosphorylated and subsequently acylated to form alkyl-acyl-glycerophospholipids, which can then be converted to plasmalogens, thereby rescuing the deficiency.

Comparative Efficacy of this compound and Alternatives

This section compares the performance of this compound with other potential therapeutic agents for ether phospholipid deficiency, supported by quantitative data from preclinical and clinical studies.

Table 1: Quantitative Comparison of Therapeutic Interventions for Ether Phospholipid Deficiency
InterventionModel SystemDosageDurationKey Outcome MeasuresResultsReference
This compound (Batyl Alcohol) Gnpat KO Mice2% in diet2 monthsCardiac Plasmalogen Levels, QRS DurationNormalized cardiac plasmalogen levels and rescued prolonged QRS duration.[5]
This compound (Batyl Alcohol) RCDP Patients5-50 mg/kg/day2 yearsErythrocyte Plasmalogen ContentPrimary endpoint was a significant increase in erythrocyte plasmalogens.
PPI-1040 (Synthetic Plasmalogen) Pex7hypo/null MiceNot specified4 weeksPlasma & Tissue Plasmalogen Levels, Open Field ActivityNormalized plasma plasmalogen levels and hyperactive behavior. Variable increases in peripheral tissues.
Shark Liver Oil (Alkylglycerols) Overweight/Obese Men4 g/day 3 weeksPlasma & White Blood Cell Plasmalogen LevelsSignificantly increased plasmalogen levels in plasma and white blood cells.
Glyceryl 1-myristyl ether (1-O-TDG) Gnpat KO MiceNot specifiedNot specifiedCNS Myelination, Body WeightRescued hypomyelination in the CNS and normalized body weight.

Note: Specific quantitative results from the human clinical trial of this compound in the Netherlands were not publicly available in the reviewed literature.

Experimental Protocols

In-vivo Electrocardiography in Mice (Gnpat KO model)
  • Animal Model: Gnpat knockout (KO) mice, which lack a key enzyme in ether lipid biosynthesis, and wild-type (WT) littermates were used.

  • Anesthesia: Mice were anesthetized, and body temperature was maintained at 37°C.

  • ECG Recording: Small-needle ECG leads were placed subcutaneously on all four extremities. Signals were amplified, filtered (0.3-1 kHz), and digitized at 5 kHz.

  • Data Analysis: ECG signals were averaged over 100 beats to reduce noise. The duration of the QRS complex and other intervals were measured and compared between genotypes and treatment groups.

Plasmalogen Level Measurement (LC-MS/MS)
  • Sample Preparation: Tissues or cells were homogenized, and lipids were extracted.

  • Chromatography: Lipids were separated using liquid chromatography.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used to identify and quantify individual plasmalogen species. This method allows for the distinction between different plasmalogen molecules based on their mass-to-charge ratio.

Behavioral Testing (Open Field Test in Pex7hypo/null mice)
  • Apparatus: A square arena with automated tracking capabilities.

  • Procedure: Mice were placed in the center of the arena and allowed to explore freely for a set period.

  • Data Analysis: The total distance traveled, time spent in different zones (e.g., center vs. periphery), and other behavioral parameters were recorded and analyzed to assess activity levels and anxiety-like behavior.

Signaling Pathways and Experimental Workflows

Ether Phospholipid Biosynthesis and this compound's Bypass Mechanism

The synthesis of ether phospholipids is a multi-step process that begins in the peroxisome. In RCDP, this pathway is disrupted at the initial stages. This compound provides a substrate that can enter the pathway downstream of the enzymatic defects, thereby restoring the production of plasmalogens.

Ether_Phospholipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT (Deficient in RCDP) Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS (Deficient in RCDP) Alkyl_Acyl_G3P Alkyl-Acyl-G3P Alkyl_DHAP->Alkyl_Acyl_G3P Alkyl_Acyl_Glycerol Alkyl-Acyl-Glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_Glycerol Plasmanyl_PE Plasmanyl-PE Alkyl_Acyl_Glycerol->Plasmanyl_PE Plasmalogen_PE Plasmalogen-PE Plasmanyl_PE->Plasmalogen_PE TMEM189 This compound This compound (Batyl Alcohol) This compound->Alkyl_Acyl_G3P Bypass

Ether phospholipid biosynthesis pathway and this compound's bypass.

Signaling Pathways Affected by Plasmalogen Deficiency

Plasmalogen deficiency impacts several key signaling pathways, contributing to the pathophysiology of RCDP. The absence of these crucial lipids in the cell membrane disrupts the localization and function of important signaling proteins.

Plasmalogen_Deficiency_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Plasmalogen_Deficiency Plasmalogen Deficiency GPCR GPCR Plasmalogen_Deficiency->GPCR Alters Environment AKT_Recruitment Impaired AKT Recruitment Plasmalogen_Deficiency->AKT_Recruitment PKC_Binding Altered PKC Binding Plasmalogen_Deficiency->PKC_Binding ERK ERK GPCR->ERK Reduced Activation AKT AKT AKT_Recruitment->AKT Reduced Phosphorylation PKC PKC PKC_Binding->PKC Altered Activity Downstream_Targets_AKT Downstream Targets (e.g., GSK-3β) AKT->Downstream_Targets_AKT Reduced Signaling Downstream_Targets_ERK Downstream Targets ERK->Downstream_Targets_ERK Reduced Signaling Downstream_Targets_PKC Downstream Targets PKC->Downstream_Targets_PKC Altered Signaling

Signaling pathways impacted by plasmalogen deficiency.

Experimental Workflow for this compound Efficacy Testing

A typical preclinical workflow to validate the efficacy of this compound involves several stages, from animal model selection to functional and biochemical analysis.

Batilol_Workflow Animal_Model Select Animal Model (e.g., Gnpat KO mice) Treatment Administer this compound (e.g., 2% in diet) Animal_Model->Treatment Functional_Assessment Functional Assessment (e.g., ECG, Behavioral Tests) Treatment->Functional_Assessment Biochemical_Analysis Biochemical Analysis (e.g., LC-MS/MS of tissues) Treatment->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Functional_Assessment->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Experimental workflow for testing this compound efficacy.

Conclusion

The available preclinical data strongly support the role of this compound in rescuing ether phospholipid deficiency in mouse models of RCDP. It effectively restores plasmalogen levels and improves associated functional deficits, such as cardiac conduction abnormalities. While clinical data from human trials are still emerging, the underlying biochemical rationale and the positive preclinical results position this compound as a leading candidate for the treatment of RCDP and potentially other disorders of ether phospholipid metabolism.

Alternative approaches, such as the use of synthetic plasmalogens like PPI-1040 and dietary supplementation with alkylglycerol-rich sources like shark liver oil, also show promise. However, more research is needed to establish their comparative efficacy and safety profiles. Future studies should focus on obtaining and publishing detailed quantitative data from human clinical trials to provide a clearer picture of the therapeutic potential of these interventions. Furthermore, a deeper understanding of the downstream signaling consequences of plasmalogen deficiency will be crucial for developing comprehensive therapeutic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Batilol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and protecting the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Batilol, a compound also known as Batyl alcohol or Stearyl monoglyceride. Adherence to these procedures is critical due to the potential environmental hazards associated with this substance.

Immediate Safety and Disposal Overview

This compound requires careful disposal as it is classified as very toxic to aquatic life.[1] Therefore, it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. The primary disposal method is to engage a licensed disposal company for appropriate treatment and disposal.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name ("this compound" or "Batyl alcohol").

  • Segregate this compound waste from other laboratory waste streams to avoid accidental mixing with incompatible substances.

2. Packaging and Storage:

  • Store this compound waste in its original container whenever possible, ensuring the container is tightly closed and in good condition.

  • If the original container is not available, use a compatible, leak-proof container.

  • Store the waste in a designated, well-ventilated, and cool area away from ignition sources.[2]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound (Batyl alcohol).

  • Follow all institutional and regulatory procedures for waste manifest and handover.

4. Spillage and Contaminated Materials:

  • In the event of a spill, collect the spillage using an inert absorbent material.[1]

  • The collected material and any contaminated personal protective equipment (PPE) must also be treated as hazardous waste and disposed of accordingly.

  • Ensure proper ventilation during cleanup.

Quantitative Data Summary

At present, specific quantitative limits for the disposal of this compound via different methods are not publicly available. The guiding principle from the Safety Data Sheet is to treat all surplus and non-recyclable solutions as hazardous waste to be handled by a licensed disposal company.

ParameterGuidelineSource
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of as unused product.[1]
Aquatic Toxicity H400: Very toxic to aquatic life.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers using this compound should develop their own experimental protocols with safety and waste disposal considerations integrated from the outset.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Batilol_Disposal_Workflow This compound Disposal Decision Pathway cluster_start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Determination cluster_action Action start Start: this compound Waste Generated sds_review Review Safety Data Sheet (SDS) for this compound start->sds_review hazard_id Identify Hazards: - H400: Very toxic to aquatic life sds_review->hazard_id is_hazardous Is the waste considered hazardous? hazard_id->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes package_label Package securely and label clearly: 'Hazardous Waste - this compound' hazardous_waste->package_label contact_ehs Contact Institutional EHS or Licensed Disposal Company package_label->contact_ehs dispose Dispose via licensed professional service contact_ehs->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Batilol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Batilol

This document provides immediate and essential safety, handling, and disposal protocols for this compound (also known as Batyl Alcohol). The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment are critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Specification & Use Case
Eye/Face Protection Safety Goggles, Face ShieldMust be tested and approved under government standards (e.g., NIOSH, EN 166). A face shield is recommended when there is a risk of spills or splashes[1][2][3].
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves before use and use proper removal techniques to avoid skin contact[1]. Dispose of contaminated gloves immediately after use.
Body Protection Laboratory Coat, GownA protective gown or lab coat should be worn. The type of body protection should be selected based on the concentration and amount of the substance being handled at the specific workplace.
Respiratory Protection Not typically requiredNot required under normal conditions with adequate ventilation. If dust or aerosols may be generated, a NIOSH-certified N95 or N100 respirator is recommended. For large spills, a chemical cartridge-type respirator may be necessary.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety and regulatory compliance.

Step-by-Step Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage or leaks. Wear appropriate PPE (gloves and eye protection) when unpacking.

  • Storage: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent contamination.

    • Short-term storage: 0 - 4°C (days to weeks).

    • Long-term storage: -20°C (months to years).

  • Preparation and Use:

    • Handle in a well-ventilated area, preferably in a chemical fume hood to manage dust or vapors.

    • Avoid the formation of dust and aerosols.

    • Avoid breathing any vapors, mists, or gas.

    • Ensure all necessary PPE is correctly worn before handling the substance.

  • Weighing: When weighing, use an enclosure or a balance with a draft shield to contain any airborne powder.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. This compound is soluble in DMSO.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local government regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of it in the regular trash.

  • Contaminated Materials: Used gloves, weigh boats, pipette tips, and any other contaminated disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Keep containers closed and dispose of them in a suitable, designated container for chemical waste.

  • Aqueous Waste: Do not let the product enter drains, as it is very toxic to aquatic life. Collect all liquid waste in a labeled, sealed hazardous waste container.

Emergency Procedures

Immediate and appropriate action during an emergency is crucial to prevent harm.

Spill Response Plan
  • Evacuate: Immediately alert others in the vicinity and evacuate the affected area. Avoid inhaling any dust or vapors.

  • Secure the Area: Prevent entry into the spill zone. If possible and safe to do so, shut down any ignition sources.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Assess the Spill:

    • Small Spills (<5g or 5mL): If you are trained and have the correct PPE and spill kit, you may clean it up. Wear a gown, double gloves, and splash goggles.

    • Large Spills: Do not attempt to clean up. Wait for the emergency response team.

  • Cleanup Procedure (for small, manageable spills):

    • Gently cover the spill with an absorbent material from a chemical spill kit to avoid generating dust.

    • Sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water, and decontaminate any equipment used.

    • Collect all cleanup materials in a labeled hazardous waste bag or container.

Exposure First Aid Plan
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Have the person drink one or two glasses of water. Consult a physician if feeling unwell.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to final disposal.

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batilol
Reactant of Route 2
Reactant of Route 2
Batilol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.